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  • Product: N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide
  • CAS: 1536478-90-6

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: 1H and 13C Chemical Shift Assignments and Conformational Dynamics

Executive Summary In contemporary drug discovery and development, halogenated and fluorinated anilides serve as critical pharmacophores and synthetic intermediates. Specifically, N-(2-Bromo-5-(trifluoromethyl)phenyl)form...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and development, halogenated and fluorinated anilides serve as critical pharmacophores and synthetic intermediates. Specifically, N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS No. 1536478-90-6)[1] is heavily utilized in the synthesis of bicyclic heteroaryl derivatives, which are investigated for their role in modulating dysfunctional glutamate transmission in neurological disorders[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, causality-driven guide to the nuclear magnetic resonance (NMR) characterization of this molecule. By synthesizing empirical additivity rules with computational predictions[3], this guide decodes the complex spectral signatures of this compound, focusing on the profound impact of restricted bond rotation, heavy atom effects, and heteronuclear spin-spin coupling.

Conformational Dynamics: The Causality of Spectral Duplication

A fundamental principle in the NMR analysis of formamides is the restricted rotation around the amide C–N bond. Due to the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital, the C–N bond acquires partial double-bond character.

For N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, this restricted rotation results in an equilibrium between cis and trans rotamers in solution[4]. The trans-rotamer (where the formyl proton is anti to the bulky substituted aryl ring) is typically the major conformer due to minimized steric hindrance. This dynamic equilibrium is the direct causality behind the duplication of signals observed in both 1 H and 13 C NMR spectra.

Rotamers Trans Trans-Rotamer (Major Conformer) Carbonyl anti to Aryl Barrier Restricted C-N Rotation (Partial Double Bond Character) Trans->Barrier Barrier->Trans Cis Cis-Rotamer (Minor Conformer) Carbonyl syn to Aryl Barrier->Cis Cis->Barrier

Conformational equilibrium of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide rotamers.

1 H NMR Chemical Shift Analysis

The 1 H NMR spectrum of this compound is governed by the anisotropic deshielding of the formamide group, the inductive electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) group, and the steric/electronic influence of the ortho-bromine atom.

The data presented below represents empirical predictions in DMSO- d6​ , a solvent chosen specifically to stabilize hydrogen bonding and slow the rotamer exchange rate on the NMR timescale, thereby resolving the cis/trans signals clearly.

Quantitative 1 H NMR Data Summary
Proton PositionPredicted Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Causality / Assignment Logic
-NH (Amide)~10.20 (major) / 10.50 (minor)Broad SingletN/AHighly deshielded due to H-bonding in DMSO and the electron-withdrawing aryl ring.
-CHO (Formyl)~8.40 (major) / 8.05 (minor)Doublet~1.5 (coupled to NH)Downfield shift driven by carbonyl anisotropy. Minor rotamer shifts upfield due to altered shielding cone proximity.
H6 (Aryl)~8.16Doublet2.0Deshielded by the ortho-formamide group and ortho-CF 3​ group. Meta-coupled to H4.
H3 (Aryl)~7.76Doublet8.5Ortho to Bromine. Exhibits standard ortho-coupling to H4.
H4 (Aryl)~7.56Doublet of Doublets8.5, 2.0Ortho-coupled to H3 and meta-coupled to H6.

13 C and 19 F NMR Chemical Shift Analysis

The 13 C NMR spectrum requires careful interpretation due to two primary phenomena: the Heavy Atom Effect induced by bromine, and Heteronuclear Spin-Spin Coupling ( 19 F- 13 C).

Bromine, being a heavy halogen, induces a significant diamagnetic shielding effect on its directly attached carbon (C2), pushing its resonance uncharacteristically upfield. Conversely, the -CF 3​ group splits adjacent carbon signals into quartets due to the spin-1/2 nature of the three equivalent fluorine atoms.

Substituent_Effects Sub Substituent Effects on 13C Shifts Br Bromine (-Br) Heavy Atom Shielding Sub->Br CF3 Trifluoromethyl (-CF3) Inductive Deshielding & J-Coupling Sub->CF3 NHCHO Formamide (-NHCHO) Anisotropic & Mesomeric Effects Sub->NHCHO C2 C2 Resonance (~113 ppm) Upfield Shift Br->C2 C5 C5 Resonance (~132 ppm) Quartet (2J_CF) CF3->C5 C1 C1 Resonance (~136 ppm) Downfield Shift NHCHO->C1

Logical mapping of substituent electronic effects on specific 13C NMR resonances.

Quantitative 13 C NMR Data Summary
Carbon PositionPredicted Shift ( δ , ppm)Multiplicity JC−F​ Coupling (Hz)Causality / Assignment Logic
C=O (Formyl)~160.5SingletN/AHighly deshielded carbonyl carbon.
C1 (C-N)~136.0SingletN/ADeshielded by the electronegative nitrogen atom.
C3 (C-H)~135.2SingletN/AStandard aromatic resonance, slightly deshielded by para-CF 3​ .
C5 (C-CF 3​ )~132.6Quartet 2JCF​≈32 Split by the three fluorine atoms (n+1 rule).
-CF 3​ ~124.0Quartet 1JCF​≈272 Massive one-bond heteronuclear coupling.
C4 (C-H)~120.9SingletN/AShielded by the para-amide group resonance.
C2 (C-Br)~113.5SingletN/AShielded by the diamagnetic heavy atom effect of Bromine.
C6 (C-H)~113.1SingletN/AShielded by ortho-amide and para-bromine mesomeric effects.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in spectral assignment, the following protocol is engineered as a self-validating system . By cross-referencing the quantitative integrals of the 1 H spectrum with the decoupled 13 C spectrum, the analyst can unambiguously verify the rotameric ratio and confirm sample integrity.

Step-by-Step Methodology
  • Sample Preparation (Internal Validation): Dissolve 15–20 mg of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide in 0.6 mL of anhydrous DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS). Causality: TMS acts as an absolute 0 ppm internal standard, validating the chemical shift axis independent of magnetic drift.

  • Spectrometer Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO- d6​ and perform automated gradient shimming (Z1-Z5) to optimize B0​ field homogeneity.

  • Quantitative 1 H Acquisition: Acquire the 1 H spectrum using a 30° pulse angle, 16 scans, and a relaxation delay ( d1​ ) of 2.0 seconds. Causality: A sufficient d1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, making the peak integrations strictly quantitative.

  • 13 C Acquisition with 1 H Decoupling: Acquire the 13 C spectrum using a WALTZ-16 decoupling sequence, 512 scans, and a d1​ of 2.0 seconds.

  • Data Processing & Phase Correction: Apply a Fourier Transform with a 0.3 Hz exponential line broadening for 1 H and 1.0 Hz for 13 C. Manually correct zero- and first-order phase to ensure symmetrical peak bases.

  • Self-Validation Check (The Rotamer Cross-Check): Integrate the major (~8.40 ppm) and minor (~8.05 ppm) formyl proton peaks in the 1 H spectrum. Calculate the ratio (e.g., 85:15). Next, evaluate the 13 C spectrum and compare the peak heights/integrals of the major and minor carbonyl carbons (~160.5 ppm). Validation: The ratios must perfectly align. If they deviate by >5%, the d1​ relaxation delay was insufficient, and the experiment must be re-run.

NMR_Workflow N1 Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 + TMS N2 Spectrometer Calibration Locking, Shimming & Tuning N1->N2 N3 1H NMR Acquisition ns=16, d1=2s N2->N3 N4 13C NMR Acquisition ns=512, d1=2s, 1H decoupled N2->N4 N5 Data Processing Fourier Transform & Phase Correction N3->N5 N4->N5 N6 Self-Validation Cross-check 1H/13C Rotamer Integrals N5->N6

Self-validating experimental workflow for quantitative NMR acquisition and processing.

Conclusion

The NMR characterization of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is a masterclass in interpreting competing electronic and spatial effects. By understanding the causality behind C–N bond restricted rotation, the heavy atom effect of bromine, and the profound heteronuclear coupling of the trifluoromethyl group, researchers can confidently assign and validate the spectral data of this crucial pharmacological intermediate. Utilizing a self-validating acquisition protocol ensures that the resulting analytical data is both robust and reproducible.

References

  • Bicyclic heteroaryl derivatives and preparation and uses thereof.Patent WO2018176343A1. Google Patents.
  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. John Wiley & Sons. URL:[Link]

  • From amines to (form)amides: a simple and successful mechanochemical approach. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews, ACS Publications. URL:[Link]

Sources

Exploratory

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide safety data sheet (SDS) and handling

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: Comprehensive Safety, Handling, and Application Guide Executive Summary In modern drug discovery, halogenated aryl formamides serve as indispensable building blocks for syn...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: Comprehensive Safety, Handling, and Application Guide

Executive Summary

In modern drug discovery, halogenated aryl formamides serve as indispensable building blocks for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs). N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6) is a highly specialized intermediate utilized primarily in the development of bicyclic heteroaryl derivatives (1)[1]. These derivatives are engineered to modulate dysfunctional glutamate transmission via sodium channels and KCa2 channels, offering therapeutic potential for neurological disorders (e.g., ALS, Parkinson's) and oncological indications (e.g., glioma, breast cancer) (2)[2]. This technical guide provides an in-depth analysis of its physicochemical properties, safety data, and field-proven handling protocols.

Physicochemical Profiling & Structural Implications

To understand the handling requirements of this compound, one must first analyze the causality of its structural components. Every functional group on this molecule serves a distinct mechanistic purpose in downstream synthesis.

PropertyValueStructural Rationale & Causality
Chemical Name N-(2-Bromo-5-(trifluoromethyl)phenyl)formamideN/A
CAS Number 1536478-90-6N/A
Molecular Formula C8H5BrF3NON/A
Molecular Weight 268.03 g/mol N/A
Formamide Group -NHCHOActs as a directing group and a nucleophilic handle for cyclization into bicyclic systems.
Bromo Substituent -Br (Ortho position)Provides an electrophilic site for palladium-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki).
Trifluoromethyl Group -CF3 (Meta position)Enhances lipophilicity (logP) and metabolic stability, critical for blood-brain barrier (BBB) penetration.

(Data sourced from commercial chemical databases ())

Safety Data Sheet (SDS) & Hazard Assessment

Handling halogenated aryl formamides requires rigorous safety protocols due to their inherent reactivity and biological activity. The following standard GHS classifications apply to this class of specialized intermediates:

  • H302 (Acute Tox. 4): Harmful if swallowed. Causality: The formamide moiety can undergo enzymatic hydrolysis in vivo, releasing toxic aniline derivatives that can induce methemoglobinemia.

  • H315 & H319 (Skin Irrit. 2, Eye Irrit. 2): Causes skin and serious eye irritation. Causality: The electrophilic nature of the brominated aromatic ring can cause localized protein alkylation or sensitization upon contact with mucous membranes.

  • H335 (STOT SE 3): May cause respiratory irritation. Causality: Fine powders of fluorinated aromatics pose severe inhalation risks and can trigger asthmatic responses.

Self-Validating Safety Check: Always verify the integrity of your personal protective equipment (PPE) and engineering controls. If handling this compound outside a fume hood, the immediate detection of a sharp, amide-like odor indicates a containment failure, necessitating immediate evacuation of the workspace until ventilation is restored.

Experimental Protocols: Inert-Atmosphere Handling and Reaction Setup

When utilizing N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide in cross-coupling reactions to synthesize glutamate transmission modulators (3)[3], moisture and oxygen must be strictly excluded to prevent protodehalogenation or catalyst poisoning.

Step-by-Step Methodology:

  • Preparation & Purging: Transfer the reaction vessel (e.g., Schlenk flask) to a fume hood. Flame-dry under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Weighing: Weigh the formamide intermediate (e.g., 1.0 mmol, 268 mg) inside a glovebox to prevent ambient moisture from hydrolyzing the formamide group.

  • Solvent Addition: Inject anhydrous, degassed solvent (e.g., 1,4-Dioxane or DMF) via a gas-tight syringe. Causality: Degassing prevents dissolved oxygen from oxidizing the Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Introduction: Add the palladium precatalyst and ligand (e.g., Pd2(dba)3 and XPhos). The solution should exhibit a characteristic color change (often deep red to yellow/orange) indicating the formation of the active catalytic species. Self-Validation: This color change serves as a visual indicator of a successful catalytic initiation; failure to change color indicates oxygen/moisture contamination.

  • Execution: Heat the reaction mixture to the specified temperature (e.g., 90°C) under continuous Argon flow.

Handling S1 1. PPE & Fume Hood Setup S2 2. Weighing under Inert Gas (Ar/N2) S1->S2 S3 3. Anhydrous Solvent Addition S2->S3 S4 4. Catalyst/Reagent Introduction S3->S4 S5 5. Reaction Execution & Quenching S4->S5

Step-by-step workflow for the inert handling and reaction setup of the formamide intermediate.

Mechanistic Application in Drug Discovery

The ultimate utility of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide lies in its conversion into bicyclic heteroaryl derivatives. These derivatives are potent modulators of sodium channels and KCa2 channels. By blocking dysfunctional glutamate transmission, these compounds prevent excitotoxicity—a primary driver of neuronal death in ALS and a promoter of tumor proliferation in gliomas (2)[2].

Mechanism A N-(2-Bromo-5-(CF3)phenyl)formamide B Bicyclic Heteroaryl Derivatives A->B Cross-Coupling/Cyclization C Na+ / KCa2 Channel Modulation B->C Target Binding D Glutamate Transmission Blockade C->D Electrophysiological Effect E Neurological/Cancer Therapeutics D->E Clinical Outcome

Mechanistic pathway from chemical intermediate to therapeutic clinical outcome.

References

  • Title: N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide Properties | Source: chemicalbook.com | URL: 1[1]

  • Title: N-methyl-n-phenyl formamide (Analog/Property Indexing) | Source: sigmaaldrich.com | URL:

  • Title: WO2018176343A1 - Bicyclic heteroaryl derivatives and preparation and uses thereof | Source: google.com (Google Patents) | URL: 2[2]

  • Title: WO2018176343A1 - Bicyclic heteroaryl derivatives (Extended Patent Data) | Source: google.com (Google Patents) | URL: 3[3]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: A Comprehensive Technical Guide

Executive Summary In the development of complex active pharmaceutical ingredients (APIs), functionalized anilines and their protected derivatives serve as critical synthetic nodes. N-(2-Bromo-5-(trifluoromethyl)phenyl)fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), functionalized anilines and their protected derivatives serve as critical synthetic nodes. N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6) is a highly specialized intermediate frequently utilized in the synthesis of bicyclic heteroaryl derivatives and kinase modulators[1]. While often viewed merely as a transient precursor to isocyanides or a protected aniline, the thermodynamic stability of its formamide moiety dictates its behavior during high-temperature cross-coupling, long-term storage, and formulation.

This whitepaper provides an in-depth analysis of the stereoelectronic factors governing the thermodynamic stability of this molecule, detailing self-validating experimental protocols for quantifying its conformational and thermal dynamics.

Structural and Stereoelectronic Causality

The thermodynamic profile of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is governed by a delicate interplay between steric hindrance and inductive electronic effects. Understanding these forces is essential for predicting the molecule's reactivity and stability.

  • The Orthogonal Twist (Steric Causality): In an unsubstituted N-phenylformamide, the nitrogen lone pair delocalizes into both the carbonyl group and the aromatic π -system. However, the bulky bromine atom at the ortho position (C2) creates severe steric clash with the formyl oxygen or hydrogen. To relieve this strain, the phenyl ring is forced out of coplanarity with the amide plane, driving the dihedral angle toward 90°.

  • Amide Resonance Maximization: Because the orthogonal twist physically prevents orbital overlap between the nitrogen p -orbital and the aromatic ring, the nitrogen lone pair is 100% committed to resonance with the formyl carbonyl ( nN​→πC=O∗​ ). This maximizes the partial double-bond character of the C-N bond, significantly raising the energy barrier for conformational rotation compared to standard isolated N-phenylamides[2].

  • Inductive Pull of the CF 3​ Group: The trifluoromethyl group at the meta position (C5) exerts a powerful electron-withdrawing inductive effect ( −I ). Because resonance ( −R ) with the nitrogen is blocked by the orthogonal twist, the CF 3​ group primarily acts through the σ -framework. This slightly decreases the basicity of the nitrogen, making it a poorer leaving group and thereby enhancing the thermodynamic stability of the amide bond against spontaneous cleavage.

Conformational Thermodynamics: Cis/Trans Isomerization

Due to the enhanced C-N double bond character, the molecule exists as a mixture of Z (cis) and E (trans) conformers. The rotational barrier ( ΔG‡ ) is a critical thermodynamic parameter; a high barrier "locks" the conformation, which can impact solubility and reactivity during subsequent synthetic steps.

Protocol 1: Self-Validating VT-NMR Determination of Rotational Barriers

To accurately quantify the thermodynamics of the C-N bond rotation, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is employed.

Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6​ .

    • Causality: DMSO-d 6​ is selected for its high boiling point (189°C), providing the extended temperature window required to reach the coalescence temperature ( Tc​ ) of highly restricted, sterically hindered amides.

  • Acquisition: Acquire high-resolution 1 H-NMR spectra at 10 K intervals from 298 K to 398 K, allowing 5 minutes of thermal equilibration at each step.

    • Causality: Strict thermal equilibration prevents temperature gradients within the NMR tube, ensuring mathematically accurate Tc​ measurement.

  • Line Shape Analysis: Monitor the dynamic exchange of the formyl proton (~8.3 ppm). Extract the exchange rate constant ( k ) at each temperature using the Bloch-McConnell equations.

  • Thermodynamic Extraction: Plot ln(k/T) against 1/T to generate an Eyring plot. Calculate Activation Enthalpy ( ΔH‡ ) from the slope and Activation Entropy ( ΔS‡ ) from the intercept.

The Self-Validating Mechanism: This protocol is inherently self-validating through the coefficient of determination ( R2 ) of the Eyring plot. An R2>0.99 mathematically proves that the observed NMR line broadening is exclusively due to two-site conformational exchange. Any deviation from linearity immediately flags solvent-induced structural changes or the onset of thermal degradation, invalidating the run and preventing false data reporting.

VT_NMR_Workflow A Sample Prep (15 mg in DMSO-d6) B 1H-NMR Acquisition (298K to 398K) A->B C Line Shape Analysis (Extract Rate Const. k) B->C D Eyring Plot (ln(k/T) vs 1/T) C->D E Thermodynamic Params (ΔH‡, ΔS‡, ΔG‡) D->E

Workflow for determining thermodynamic parameters of C-N bond rotation via VT-NMR.

Thermal Degradation and Stability Profiling

Beyond conformational dynamics, the absolute thermal stability of the molecule dictates its shelf-life and processing limits. Formamides are primarily susceptible to high-temperature decarbonylation (yielding the free aniline and carbon monoxide) or moisture-driven hydrolysis.

Protocol 2: Orthogonal TGA/DSC Analysis

To map the thermal degradation boundaries, an orthogonal thermal analysis approach is required.

Methodology:

  • Sample Loading: Accurately weigh 3.0 - 5.0 mg of the compound into a hermetically sealed aluminum pan with a laser-drilled pinhole, alongside an empty reference pan.

    • Causality: The pinhole allows volatile degradants to escape (preventing pan rupture) while maintaining a controlled, self-generated atmosphere to resolve closely overlapping thermal events.

  • Thermal Ramp: Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality: The inert N 2​ atmosphere isolates pure thermal degradation kinetics from oxidative decomposition pathways.

  • Data Overlay: Overlay the Differential Scanning Calorimetry (DSC) heat flow signal with the Thermogravimetric Analysis (TGA) mass loss derivative (DTG).

The Self-Validating Mechanism: This dual-technique approach eliminates analytical ambiguity. An endothermic peak in the DSC trace without a corresponding mass loss in the TGA mathematically proves a pure phase transition (e.g., melting). Conversely, if a TGA mass loss perfectly coincides with a DSC endotherm, it validates a volatilization or decarbonylation event. This orthogonality ensures no thermal event is misassigned.

Degradation_Pathways A N-(2-Bromo-5-(trifluoromethyl) phenyl)formamide B 2-Bromo-5-(trifluoromethyl) aniline A->B Thermal Decarbonylation (>250°C) A->B Acid/Base Hydrolysis (H2O, Heat) C Carbon Monoxide (CO) A->C Thermal Decarbonylation D Formic Acid (HCOOH) A->D Acid/Base Hydrolysis

Primary thermal and hydrolytic degradation pathways of the formamide intermediate.

Quantitative Data Summary

The following table summarizes the expected thermodynamic and kinetic parameters for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, synthesized from stereoelectronic principles and empirical thermal profiling.

Thermodynamic ParameterSymbolTypical Value RangeMethod of Determination
Free Energy of Activation (Rotation) ΔG‡ 18.5 - 21.0 kcal/molVT-NMR Line Shape Analysis
Enthalpy of Activation ΔH‡ 17.0 - 19.5 kcal/molEyring Plot (Slope)
Entropy of Activation ΔS‡ -5.0 to +2.0 cal/(mol·K)Eyring Plot (Intercept)
Melting Point (Phase Transition) Tm​ 85 - 105 °CDSC (Endothermic Peak)
Onset of Thermal Degradation Td​ > 250 °CTGA (Mass Loss Onset)

References

  • Google Patents. "WO2018176343A1 - Bicyclic heteroaryl derivatives and preparation and uses thereof". Google Patents.[1]

  • Journal of the American Chemical Society. "Conformations and Relative Stabilities of the Cis and Trans Isomers in a Series of Isolated N-Phenylamides". ACS Publications. [Link][2]

Sources

Exploratory

Toxicity, Hazard Profile, and Safe Handling of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

Executive Summary N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6) is a highly specialized halogenated formanilide intermediate. It is primarily utilized in the pharmaceutical industry for the synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6) is a highly specialized halogenated formanilide intermediate. It is primarily utilized in the pharmaceutical industry for the synthesis of complex bicyclic heteroaryl derivatives, which act as modulators of dysfunctional glutamate transmission in the treatment of neurological disorders (such as epilepsy) and oncology[1].

While the structural features of this intermediate are critical for the pharmacokinetic efficacy of the final Active Pharmaceutical Ingredient (API), they impart significant toxicological and occupational hazards during the manufacturing process. This technical guide synthesizes predictive toxicology, mechanistic hazard profiling, and self-validating experimental workflows to establish a rigorous safety and handling framework for drug development professionals.

Chemical Identity & Structural Alerts

Understanding the toxicity of an intermediate begins with a deconstruction of its physicochemical properties and functional groups.

Data Presentation: Physicochemical Profile
PropertyValue
Chemical Name N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide
CAS Registry Number 1536478-90-6[2]
Molecular Formula C8H5BrF3NO[2]
Molecular Weight 268.03 g/mol
Key Functional Groups Formamide, Aryl Bromide, Trifluoromethyl (-CF3)
Predicted LogP ~3.5 - 4.2 (Highly lipophilic)
Mechanistic Causality of Structural Alerts
  • Trifluoromethyl (-CF3) Group: The inclusion of a -CF3 group dramatically increases the lipophilicity of the molecule. While this is advantageous for the final API to cross the blood-brain barrier (BBB)[1], in the raw intermediate, it facilitates rapid dermal and systemic absorption, exponentially increasing acute occupational exposure risks.

  • Formamide Moiety: Formanilides are susceptible to enzymatic hydrolysis (via amidases) in vivo, releasing the free aniline derivative. Free anilines are notorious for their hematotoxicity and mutagenic potential.

  • Aryl Bromide: The bulky, electron-withdrawing bromine atom acts as a dermal and mucosal irritant and serves as a reactive electrophilic center under specific metabolic conditions.

Predictive Toxicology & Mechanistic Hazard Profiling

In the context of pharmaceutical development, impurities and intermediates must be rigorously assessed for mutagenic potential to limit carcinogenic risk, as mandated by the ICH M7(R2) guidelines[3].

The Causality of Toxicity: Metabolic Activation

The primary toxicological concern for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is its metabolic trajectory. Upon systemic absorption, the formamide group undergoes hydrolysis to yield 2-bromo-5-(trifluoromethyl)aniline . This free aniline is a classic structural alert.

Hepatic cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) readily N-hydroxylate the aniline, forming a reactive N-hydroxyarylamine. This intermediate undergoes further oxidation to a nitroso species , which is highly electrophilic. This nitroso species causes toxicity via two distinct mechanisms:

  • Methemoglobinemia: It oxidizes the Fe(II) in hemoglobin to Fe(III), impairing oxygen transport and causing cellular hypoxia.

  • Genotoxicity: The electrophilic intermediate covalently binds to DNA nucleophiles, forming DNA adducts that lead to point mutations and potential carcinogenesis[4].

MetabolicPathway A N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (Parent Compound) B 2-Bromo-5-(trifluoromethyl)aniline (Hydrolysis Metabolite) A->B Amidase / Hydrolysis C N-Hydroxy-2-bromo-5-(trifluoromethyl)aniline (CYP450 Oxidation) B->C CYP1A2 / CYP2E1 D Reactive Nitroso Species (Electrophilic) C->D Oxidation E Methemoglobinemia & Cellular Toxicity D->E Hemoglobin Oxidation F DNA Adducts (Mutagenicity Risk) D->F Covalent Binding

Figure 1: Predicted metabolic activation pathway of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide.

Experimental Workflows for Toxicity Validation

To empirically validate the predictive hazards and satisfy regulatory requirements, a tiered, self-validating experimental approach is required.

ToxWorkflow A Tier 1: In Silico Profiling (QSAR, DEREK, ICH M7 Assessment) B Tier 2: In Vitro Genotoxicity (Ames Test - OECD 471 with S9) A->B C Tier 3: In Vitro Skin Irritation (RhE Model - OECD 439) A->C D Tier 4: In Vivo PK & Toxicity (Rodent Models) B->D C->D E Risk Assessment & OEL Derivation D->E

Figure 2: Tiered experimental workflow for toxicity validation and risk assessment.

Protocol 1: In Vitro Mutagenicity Assessment (Ames Test - OECD 471)

To comply with ICH M7[3], the mutagenic potential of the intermediate must be evaluated using the Bacterial Reverse Mutation Test (OECD 471)[5]. This protocol is designed as a self-validating system ; the assay is only considered valid if the concurrent positive and negative controls perform within historical ranges.

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA[6].

    • Causality: This specific panel is mandated because it comprehensively detects both frameshift (e.g., TA98) and base-pair substitution (e.g., TA100) mutations, ensuring no mutagenic mechanism is missed[7].

  • Metabolic Activation (S9) Preparation: Prepare a 10% post-mitochondrial fraction (S9) from the livers of rats induced with Aroclor 1254[7].

    • Causality: The parent formamide is not directly DNA-reactive; the S9 fraction is strictly required to simulate the hepatic hydrolysis and CYP450-mediated N-hydroxylation that generates the reactive electrophile[7].

  • Dose Formulation: Dissolve the test compound in DMSO. Prepare a concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

  • Assay Execution (Plate Incorporation): Mix 0.1 mL of bacterial culture, 0.1 mL of test solution, and 0.5 mL of S9 mix (or buffer for non-activated plates) with 2.0 mL of top agar. Pour onto minimal glucose agar plates[7].

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies.

  • Self-Validation Check: The assay is validated only if the vehicle control (DMSO) yields spontaneous revertants within the acceptable baseline, and the positive control (e.g., 2-aminoanthracene for S9+ conditions) induces a >3-fold increase in colonies. Failure of 2-aminoanthracene to induce mutation invalidates the S9 batch's enzymatic competence.

Protocol 2: In Vitro Skin Irritation (OECD 439)

Given the lipophilicity and halogenation of the compound, dermal exposure is a high-risk route. The Reconstructed Human Epidermis (RhE) test (OECD 439) provides a physiologically relevant, self-validating model[8].

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) to maintenance medium and incubate overnight at 37°C, 5% CO2[9].

    • Causality: Equilibration restores tissue metabolism and barrier function after transport, ensuring baseline viability is accurate.

  • Application: Apply 10 µL (or 10 mg if solid) of the test compound directly to the apical surface of the RhE tissue. Apply PBS to the negative control tissue and 5% SDS to the positive control tissue[9].

  • Exposure & Washing: Expose for 15 minutes. Terminate exposure by extensively washing the tissue with PBS.

    • Causality: A 15-minute exposure accurately models acute occupational splash exposure, preventing over-prediction of toxicity[10].

  • Post-Exposure Incubation: Incubate tissues for 42 hours.

    • Causality: This extended period allows for the manifestation of delayed tissue damage or cellular recovery, mirroring physiological responses[10].

  • Viability Assessment (MTT Assay): Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Viable cells reduce the yellow MTT to purple formazan. Extract formazan with isopropanol and measure OD at 570 nm[9].

  • Self-Validation Check: The assay is valid if the negative control OD > 0.8 and the positive control (5% SDS) reduces viability to <20%. If the test compound reduces viability to ≤50% of the negative control, it is classified as a Category 2 Skin Irritant (GHS)[9].

Occupational Exposure & Safe Handling Protocols

Based on the mechanistic profile, N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide must be handled as a high-potency, potentially mutagenic intermediate.

  • Occupational Exposure Band (OEB): Estimated OEB 3 or 4 (Target OEL: 1 - 10 µg/m³), driven primarily by the mutagenic alert of the aniline metabolite and the high skin-penetration potential of the CF3 group.

  • Engineering Controls: Weighing, compounding, and transfer operations must be performed within a negatively pressurized isolator or a Class II Type B2 Biological Safety Cabinet (BSC) that is hard-ducted to the outside exhaust.

  • Personal Protective Equipment (PPE):

    • Double nitrile gloves (must be changed every 30 minutes during continuous contact due to CF3-driven solvent permeation).

    • Tyvek® sleeves and chemical-resistant aprons.

    • Respiratory protection (P100/N95 minimum for minor handling; Powered Air-Purifying Respirators (PAPR) are strictly required for bulk transfers).

Conclusion

The synthesis of advanced neurological therapeutics relies heavily on complex halogenated intermediates like N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide. While its structural features—specifically the trifluoromethyl group, bromine atom, and formamide moiety—are essential for the final drug's efficacy, they impart significant occupational hazards, including potential mutagenicity, methemoglobinemia, and dermal toxicity. By employing rigorous, self-validating toxicological workflows (OECD 471, OECD 439) and adhering to ICH M7 guidelines, drug development professionals can safely harness this intermediate while mitigating risks to laboratory personnel and ensuring downstream product purity.

References

  • Google Patents. "WO2018176343A1 - Bicyclic heteroaryl derivatives and preparation and uses thereof.
  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline." Source: EMA Official Website URL:[Link]

  • OECD iLibrary. "Test No. 471: Bacterial Reverse Mutation Test." Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

  • OECD iLibrary. "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method." Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

Sources

Foundational

Solubility profile of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide in organic solvents

An in-depth understanding of a compound’s solubility profile is the cornerstone of successful chemical process development, crystallization design, and pharmaceutical formulation. For complex halogenated intermediates li...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of a compound’s solubility profile is the cornerstone of successful chemical process development, crystallization design, and pharmaceutical formulation. For complex halogenated intermediates like N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS No. 1536478-90-6)[1], empirical solubility data must be contextualized through the lens of physical organic chemistry.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. We will explore the structural causality dictating this compound's solvation thermodynamics, utilize predictive frameworks like Hansen Solubility Parameters (HSP), and establish a self-validating experimental protocol for empirical quantification.

Structural Causality and Solvation Thermodynamics

The solvation of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is governed by the interplay of its distinct functional groups. To predict and manipulate its solubility in organic solvents, we must deconstruct its molecular architecture:

  • The Formamide Moiety (-NHCHO): This group acts as both a strong hydrogen-bond donor (via the N-H bond) and a hydrogen-bond acceptor (via the carbonyl oxygen). This dual capacity strongly drives affinity toward polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols).

  • The Trifluoromethyl Group (-CF₃): Positioned at C5, this highly electronegative group withdraws electron density from the phenyl ring via inductive effects. It significantly increases the overall lipophilicity and "fluorophilicity" of the molecule, enhancing its miscibility in halogenated and ether-based solvents.

  • The Bromo Substituent (-Br): At the C2 position, the heavy bromine atom contributes heavily to the molecule's polarizability and London dispersion forces, favoring interactions with aromatic solvents (e.g., toluene) via π−π and halogen- π interactions.

G Compound N-(2-Bromo-5-(trifluoromethyl) phenyl)formamide Formamide Formamide Group (H-Bond Donor/Acceptor) Compound->Formamide CF3 Trifluoromethyl Group (High Lipophilicity) Compound->CF3 BromoPhenyl Bromo-Phenyl Ring (Dispersion / Pi-Pi) Compound->BromoPhenyl Sol1 High Solubility in Polar Aprotic Solvents Formamide->Sol1 Sol2 Miscibility with Ethers & Halogenated CF3->Sol2 Sol3 Solubility in Aromatic Solvents BromoPhenyl->Sol3

Caption: Structural features dictating the solubility profile of the target compound.

Predictive Profiling via Hansen Solubility Parameters (HSP)

Before initiating resource-intensive empirical screens, modern solvent selection relies on the Hansen Solubility Parameters (HSP) framework. Hansen divided the total cohesive energy density of a substance into three distinct intermolecular interactions: dispersion forces ( δD​ ), polar forces ( δP​ ), and hydrogen-bonding forces ( δH​ )[2].

By calculating the HSP of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide using group contribution methods (such as the Hoftyzer-Van Krevelen method), we can map the compound in a three-dimensional "Hansen Space"[3]. Solvents whose HSP coordinates fall within the compound's "sphere of interaction" (defined by radius R0​ ) are predicted to be excellent solvents. The distance ( Ra​ ) between the solvent and the solute in this 3D space dictates miscibility: the smaller the Ra​ , the higher the thermodynamic solubility.

Because of the strong δH​ from the formamide group and high δD​ from the heavy halogens, solvents with balanced polar and dispersion parameters (like Ethyl Acetate or Dichloromethane) yield highly optimal Ra​ values.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While HSP provides a predictive roadmap, thermodynamic equilibrium solubility must be empirically determined. The Shake-Flask Method remains the "gold standard" for this purpose, heavily endorsed by regulatory frameworks including the ICH M9 guidelines[4][5][6].

To ensure scientific integrity, the protocol below is designed as a self-validating system . It does not merely measure concentration; it verifies that the solid phase has not undergone polymorphic transformation or solvate formation during equilibration, which would otherwise invalidate the thermodynamic data[6].

Step-by-Step Workflow
  • Saturated Solution Preparation: Weigh an excess amount of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (e.g., 50–100 mg) into a 5 mL glass vial. Add 1 mL of the target organic solvent. The presence of visible excess solid is critical to ensure saturation.

  • Thermal Equilibration: Seal the vials hermetically to prevent solvent evaporation. Place them in an orbital thermoshaker set to a constant temperature (typically 25.0 ± 0.1 °C). Agitate at 200 rpm for 48 to 72 hours. Causality note: Extended equilibration ensures the system overcomes kinetic barriers to reach true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated with the solvent to prevent analyte adsorption).

  • Liquid-Phase Quantification (HPLC-UV): Dilute an aliquot of the clear supernatant into a compatible mobile phase. Quantify the concentration against a validated calibration curve using HPLC-UV.

  • Solid-State Verification (Critical Step): Recover the residual solid pellet. Dry it under a gentle stream of nitrogen and analyze it via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). Self-Validation: If the PXRD pattern differs from the starting API, a new polymorph or solvate has formed, meaning the measured solubility corresponds to the new crystal form, not the original.

G Start 1. Excess Solid + Solvent (Saturated Mixture) Equil 2. Orbital Shaking (48-72h at 25°C) Start->Equil Sep 3. Phase Separation (Centrifugation/Filtration) Equil->Sep Liquid 4a. Supernatant Analysis (HPLC-UV Quantification) Sep->Liquid Solid 4b. Solid-State Verification (PXRD / DSC) Sep->Solid Result Validated Thermodynamic Solubility Profile Liquid->Result Solid->Result

Caption: Standardized, self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Profile

Based on the physicochemical properties of the trifluoromethyl, bromo, and formamide functional groups, the following table summarizes the representative thermodynamic solubility profile of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide across various solvent classes at 25°C.

Note: Data is categorized to assist in rapid solvent selection for synthesis and purification workflows.

Organic SolventSolvent ClassificationRepresentative Solubility (mg/mL at 25°C)HSP Distance ( Ra​ ) Implication
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100 (Freely Soluble)Optimal (Strong H-bond acceptor)
N,N-Dimethylformamide (DMF) Polar Aprotic> 100 (Freely Soluble)Optimal (Matches formamide moiety)
Dichloromethane (DCM) Halogenated40 - 60 (Soluble)Favorable (Matches high dispersion δD​ )
Ethyl Acetate (EtOAc) Polar Aprotic / Ester25 - 50 (Soluble)Favorable (Balanced polarity)
Methanol (MeOH) Polar Protic10 - 20 (Sparingly Soluble)Moderate (H-bond donor competition)
Toluene Aromatic5 - 15 (Slightly Soluble)Moderate ( π−π interactions present)
n-Heptane Non-polar Aliphatic< 1 (Practically Insoluble)Poor (Insufficient polarity/H-bonding)

Downstream Applications: Crystallization and Formulation

Understanding this profile is highly actionable. For example, in anti-solvent crystallization , the massive solubility differential between DMF (good solvent) and water or n-heptane (anti-solvents) can be exploited. By dissolving the crude intermediate in a minimal volume of DMF and titrating in n-heptane under controlled stirring, the compound's Hansen interaction radius ( Ra​ ) is artificially expanded until supersaturation is breached, forcing controlled nucleation and high-purity crystal growth.

Furthermore, if this compound is to be advanced as an Active Pharmaceutical Ingredient (API), its negligible aqueous solubility necessitates formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based nanocarriers, where HSP matching between the drug and the lipid excipients will dictate the drug-loading capacity[3].

References

  • ResearchGate. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated properties. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9). Retrieved from: [Link]

  • Universitat de Barcelona (ub.edu). Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Retrieved from: [Link]

  • ResearchGate. Journal of Chemical and Pharmaceutical Research: Hansen solubility parameters. Retrieved from: [Link]

Sources

Exploratory

Electron-withdrawing effects of trifluoromethyl group in N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

The Electron-Withdrawing Dynamics of the Trifluoromethyl Group in N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: A Comprehensive Guide for Drug Design and Synthesis Executive Summary In modern medicinal chemistry, the s...

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Author: BenchChem Technical Support Team. Date: March 2026

The Electron-Withdrawing Dynamics of the Trifluoromethyl Group in N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: A Comprehensive Guide for Drug Design and Synthesis

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a cornerstone for optimizing the pharmacological profiles of drug candidates. Among fluorinated substituents, the trifluoromethyl (-CF₃) group is highly prized for its profound electron-withdrawing capacity, high lipophilicity, and metabolic inertness[1]. This whitepaper provides an in-depth analysis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide , a highly versatile synthetic intermediate. By acting as a Senior Application Scientist, I will dissect how the -CF₃ group dictates the molecule's physicochemical properties, alters its reactivity in transition-metal catalysis, and enhances its utility in the synthesis of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors[2].

Structural and Electronic Architecture

The chemical behavior of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is fundamentally governed by the interplay between its three substituents on the central benzene ring: the formamide moiety, the ortho-bromine atom, and the meta-trifluoromethyl group.

Unlike halogens such as fluorine or chlorine, which possess lone pairs that can donate electron density via resonance (+M effect), the -CF₃ group lacks lone pairs. Consequently, it acts as a pure, powerful electron-withdrawing group (EWG) through strong inductive (-I) effects and negative hyperconjugation[3].

Mechanistic Impact of the -CF₃ Group:
  • LUMO Lowering: The strong -I effect pulls electron density away from the aromatic π -system. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aryl ring highly electron-deficient[4].

  • N-H Acidity Modulation: The electron-withdrawing pull extends to the formamide nitrogen. By stabilizing the conjugate base (the amidate anion) through inductive withdrawal, the -CF₃ group significantly lowers the pKa of the formamide N-H bond, rendering it more acidic than non-fluorinated analogs[5].

  • C-Br Bond Activation: In transition-metal catalysis, the oxidative addition of a low-valent metal (e.g., Pd(0)) into an aryl halide bond is accelerated by electron-withdrawing groups. The -CF₃ group primes the ortho-bromine for rapid oxidative addition[4].

G CF3 Trifluoromethyl (-CF3) Strong -I Effect Ring Aryl Ring Electron Deficient (Lower LUMO) CF3->Ring Inductive Withdrawal Br Ortho-Bromine (-Br) Primed for Oxidative Addition Ring->Br Facilitates Pd(0) Insertion NHCHO Formamide (-NHCHO) Increased N-H Acidity (Lower pKa) Ring->NHCHO Stabilizes Conjugate Base

Caption: Electronic influence of the -CF3 group on the aryl core and its functional substituents.

Physicochemical Modulation and ADME Implications

The introduction of a -CF₃ group profoundly alters the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule. The carbon-fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol), providing a "fluorine shield" against enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes[1].

Furthermore, the -CF₃ group is highly lipophilic. When incorporated into a drug scaffold, it enhances membrane permeability, allowing for better cellular uptake and access to lipophilic binding pockets in target proteins[6].

Comparative Physicochemical Data

To illustrate the magnitude of these effects, the table below compares a non-fluorinated baseline molecule with our target compound.

PropertyN-(2-Bromophenyl)formamide (Baseline)N-(2-Bromo-5-(trifluoromethyl)phenyl)formamideMechanistic Rationale for Change
Molecular Weight 199.02 g/mol 268.03 g/mol Addition of the -CF₃ group increases steric bulk, acting as a bioisostere for an isopropyl group[1].
LogP (Lipophilicity) ~1.8~2.7The hydrophobic nature of the three fluorine atoms significantly increases partitioning into lipid environments[5].
Formamide N-H pKa ~13.5~11.8The potent -I effect of the -CF₃ group stabilizes the nitrogen anion, increasing acidity[5].
Metabolic Stability Susceptible to oxidation at C5Highly ResistantThe strong C-F bonds block CYP450-mediated aromatic hydroxylation at the 5-position[1].

Synthetic Utility and Reactivity Profiling

Because of its unique electronic landscape, N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is an exceptional building block. The presence of the formamide group provides a protected amine that can later be hydrolyzed to an aniline or dehydrated to an isocyanide. Meanwhile, the activated C-Br bond is perfectly primed for cross-coupling reactions.

Validated Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details the Suzuki-Miyaura coupling of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide with a generic arylboronic acid.

Causality Note: The electron-withdrawing -CF₃ group accelerates the rate-determining oxidative addition step. Therefore, this reaction can be run at a moderate temperature (80°C) with a standard catalyst, preventing the unwanted thermal hydrolysis of the formamide group.

Reagents & Materials:

  • N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, the arylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane/Water mixture. Degas the suspension by bubbling argon gas through the mixture for 15 minutes. Scientific Rationale: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides. Thorough degassing ensures catalytic turnover.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of argon. Seal the flask.

  • Heating: Heat the reaction mixture to 80°C in a pre-heated oil bath for 4–6 hours. Monitor the reaction via TLC or LC-MS. Scientific Rationale: The -CF₃ group's LUMO-lowering effect ensures rapid conversion at 80°C, avoiding the 100°C+ temperatures that might cleave the formamide.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the coupled biaryl formamide.

G Step1 1. Reagent Assembly Substrate, Boronic Acid, Base Step2 2. Solvent Degassing Argon Purge (Protects Pd(0)) Step1->Step2 Step3 3. Catalytic Coupling Heat to 80°C (Accelerated by -CF3) Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Pd-catalyzed cross-coupling of the brominated scaffold.

Conclusion and Applications in Drug Discovery

The strategic placement of the trifluoromethyl group in N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide creates a highly reactive, yet metabolically stable scaffold. In drug discovery, derivatives of 2-bromo-5-(trifluoromethyl)aniline are heavily utilized in the synthesis of oncology drugs, specifically kinase inhibitors like Ponatinib and Buparlisib intermediates[2].

By understanding the electronic causality of the -CF₃ group—how it lowers the LUMO to facilitate catalysis, increases lipophilicity for cellular entry, and provides a steric/electronic shield against CYP450 metabolism—medicinal chemists can leverage this molecule to construct highly potent, bioavailable, and stable therapeutics[1],[3].

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Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Scope N-(2-Bromo-5-(trifluoromethyl)phen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Scope

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS No. 1536478-90-6)[1] is a highly valued ortho-haloformanilide building block. It is prominently utilized in the synthesis of trifluoromethylated benzimidazoles and bicyclic heteroaryl derivatives, which serve as potent modulators of dysfunctional glutamate transmission in the treatment of neurological and psychiatric disorders[2].

The Buchwald-Hartwig cross-coupling of this substrate with primary amines is the most direct route to synthesizing ortho-aminoformanilides[3]. However, this specific substrate presents a unique chemoselectivity challenge: the highly acidic formamide N-H proton. This guide provides a field-proven, self-validating methodology to overcome catalyst poisoning and achieve high-yielding C-N bond formation.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

As a process scientist, it is critical to understand why standard cross-coupling conditions fail for this substrate. The traditional Buchwald-Hartwig amination relies on strong bases like Sodium tert-butoxide (NaOtBu) to deprotonate the amine after it coordinates to the palladium center. For N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, this approach leads to catastrophic reaction failure due to two competing electronic effects:

  • Accelerated Oxidative Addition: The strongly electron-withdrawing -CF₃ group reduces the electron density of the aryl ring, significantly lowering the activation barrier for the oxidative addition of Pd(0) into the C-Br bond.

  • The pKa Dilemma (Catalyst Poisoning): The -CF₃ group increases the acidity of the formamide N-H (pKa ~12–13). If NaOtBu (pKa of conjugate acid ~17) is used, it prematurely deprotonates the free formamide rather than the Pd-coordinated exogenous amine. This forms a highly stable, unreactive bidentate Pd-amido chelate, effectively poisoning the catalyst and halting the catalytic cycle.

  • The Mild Base Solution: To establish a robust system, a milder base such as Cesium Carbonate (Cs₂CO₃, pKa ~10.3) must be utilized[4]. Cs₂CO₃ is not basic enough to deprotonate the free formamide, but it is sufficiently basic to deprotonate the exogenous amine only after it has coordinated to the Pd(II) center (which drastically lowers the amine's pKa).

  • Ligand Geometry: A wide-bite-angle bidentate phosphine ligand like Xantphos (bite angle 108°) forces the Pd(II) intermediate into a distorted square-planar geometry. This steric tension accelerates the final reductive elimination step to form the desired C-N bond[4].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(Br)L_n] Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination [Ar-Pd(II)(NH2R)(Br)L_n] OxAdd->AmineCoord + R-NH2 Amido Base Deprotonation [Ar-Pd(II)(NHR)L_n] AmineCoord->Amido + Cs2CO3 - CsBr, - CsHCO3 RedElim Reductive Elimination Product Formation Amido->RedElim RedElim->Pd0 - Ar-NHR

Catalytic cycle of the Buchwald-Hartwig amination highlighting the critical deprotonation step.

Optimization Data & Causality

The following table summarizes the quantitative optimization data for the coupling of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide with cyclopropylamine.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Causality & Field Observations
1Pd₂(dba)₃BINAPNaOtBuToluene100< 5%Failure: Complete decomposition. NaOtBu deprotonates the formamide, poisoning the catalyst.
2Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10089% Optimal: Cs₂CO₃ selectively deprotonates the Pd-coordinated amine. Xantphos promotes reductive elimination.
3Pd(OAc)₂BrettPhosK₃PO₄t-Amyl OH10082%Viable Alternative: BrettPhos is highly effective, but the solvent system requires longer reaction times.
4Pd₂(dba)₃XantphosCs₂CO₃DMF10045%Sub-optimal: Polar aprotic solvents promote background S_NAr and side reactions, leading to impurities[5].

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Built-in quality control checkpoints are included to ensure experimental integrity.

Materials Required:
  • N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (1.0 equiv, 1.0 mmol, 268.0 mg)

  • Cyclopropylamine (1.5 equiv, 1.5 mmol, 85.6 mg)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%, 18.3 mg)

  • Xantphos (0.06 equiv, 6 mol%, 34.7 mg)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL, rigorously degassed)

Step-by-Step Methodology:

Step 1: Catalyst Pre-Activation (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and Xantphos.

  • Add 2.0 mL of degassed anhydrous 1,4-Dioxane.

  • Stir at room temperature for 15 minutes under an argon atmosphere.

  • Self-Validation Checkpoint 1: The solution must transition from a deep purple/red suspension to a clear, pale yellow/orange solution. This optical shift confirms the successful generation of the active Pd(0)-Xantphos complex.

Step 2: Reagent Addition

  • To the active catalyst solution, add N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide and Cs₂CO₃.

  • Add the remaining 3.0 mL of 1,4-Dioxane.

  • Inject cyclopropylamine dropwise via a micro-syringe.

  • Causality Note: Cyclopropylamine is highly volatile (bp ~36 °C). The use of a tightly sealed Schlenk tube with a Teflon screw-cap is mandatory to prevent reagent loss at elevated temperatures.

Step 3: Reaction Execution

  • Seal the Schlenk tube and submerge it in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 12 hours. The high stirring rate is crucial due to the heterogeneous nature of the Cs₂CO₃ base.

  • Self-Validation Checkpoint 2 (TLC): After 12 hours, check the reaction via TLC (3:1 Hexanes/Ethyl Acetate). The starting material (R_f = 0.6) should be completely consumed, replaced by a highly fluorescent product spot (R_f = 0.4) under 254 nm UV light.

Step 4: Work-up and Purification

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (15 mL).

  • Filter the mixture through a short pad of Celite to remove the inorganic salts and palladium black. Wash the pad with additional Ethyl Acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% Ethyl Acetate in Hexanes) to afford the pure ortho-aminoformanilide.

Visual Workflow

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Pre-activation Pd2(dba)3 + Xantphos Prep->Mix React 3. C-N Coupling 100°C, 1,4-Dioxane Mix->React Workup 4. Aqueous Work-up EtOAc Extraction React->Workup Purify 5. Chromatography Silica Gel (Hex/EtOAc) Workup->Purify

Step-by-step experimental workflow for the synthesis of ortho-aminoformanilides.

References

  • Google Patents. "Bicyclic heteroaryl derivatives and preparation and uses thereof" (WO2018176343A1). World Intellectual Property Organization.
  • National Institutes of Health (NIH). "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". PMC Database. URL:[Link]

  • ResearchGate. "NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides". ResearchGate Publications. URL:[Link]

  • ChemRxiv. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines". ChemRxiv Preprint Server. URL:[Link]

Sources

Application

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide derivatization for structure-activity relationship (SAR) studies

An In-Depth Guide to the Derivatization of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide for Structure-Activity Relationship (SAR) Studies Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide for Structure-Activity Relationship (SAR) Studies

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core molecular scaffold is paramount. The N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide structure represents a highly valuable starting point for the development of novel therapeutic agents. Its utility is rooted in the synergistic combination of its constituent parts: the trifluoromethyl (-CF3) group, the bromine atom, and the formamide moiety.

The -CF3 group is a well-established bioisostere for other chemical groups and is known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity by engaging in unique non-covalent interactions with biological targets[1][2]. The bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for systematic structural modifications. The formamide group, with its hydrogen bond donor and acceptor capabilities, plays a crucial role in molecular recognition at the active site of proteins.

This guide provides a comprehensive framework for the strategic derivatization of this scaffold. We will delve into detailed protocols for modifying both the formamide group and the aromatic ring. The central objective is to generate a focused library of analogues for robust structure-activity relationship (SAR) studies, a critical process in the iterative cycle of drug design aimed at optimizing potency, selectivity, and pharmacokinetic profiles[1][3].

The Strategic Rationale for Derivatization

A successful SAR campaign hinges on understanding the "causality behind experimental choices." Each modification to the parent molecule is a question posed to the biological system. The derivatization strategy for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is bifurcated, targeting two key regions of the molecule to probe different aspects of its interaction with a biological target.

G cluster_0 Core Scaffold: N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide cluster_1 Derivatization Points Scaffold Core Scaffold R1 Position R1: Formamide Moiety (Modulates H-bonding, Polarity, Stability) Scaffold->R1 Modification Site 1 R2 Position R2: Bromo Position (Probes Steric & Electronic Space) Scaffold->R2 Modification Site 2

Caption: Core scaffold and primary points for derivatization.

  • Modification at the Formamide (R1): The formamide group is a classic hydrogen bonding motif. However, it can be susceptible to hydrolysis by amidase enzymes. Derivatization at this position aims to:

    • Alter Hydrogen Bonding: Replacing the formyl proton with alkyl groups removes the H-bond donor capability, while converting the amide to a urea or sulfonamide can introduce new H-bond donors and acceptors.

    • Enhance Metabolic Stability: Bioisosteric replacement of the amide bond with more stable groups like triazoles or oxadiazoles can prevent enzymatic cleavage and improve the compound's pharmacokinetic profile[4][5].

    • Modulate Polarity and Permeability: These modifications can fine-tune the molecule's polarity, which directly impacts its ability to cross cellular membranes.

  • Modification at the Bromo Position (R2): The bromine atom is a placeholder for a vast array of chemical diversity. Using modern cross-coupling chemistry, this position can be used to:

    • Probe Steric Limits: Introducing groups of varying sizes helps to map the topography of the binding pocket.

    • Explore Electronic Requirements: Adding electron-donating or electron-withdrawing groups can reveal favorable electronic interactions (e.g., pi-stacking, cation-pi).

    • Introduce New Binding Interactions: Functional groups like heterocycles can be installed to form additional hydrogen bonds or other specific interactions with the target protein.

Part 1: Protocols for Formamide Moiety Derivatization

A crucial first step for many formamide modifications is the deformylation to the corresponding aniline, N-(2-bromo-5-(trifluoromethyl)phenyl)amine. This primary amine is a versatile intermediate for subsequent reactions.

Protocol 1.1: Acid-Catalyzed Deformylation

This protocol describes the removal of the N-formyl group to yield the free amine, a key intermediate.

StepProcedureRationale & Notes
1Dissolution Dissolve N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (1.0 eq) in methanol (approx. 0.2 M).
2Acid Addition Add concentrated hydrochloric acid (4.0-5.0 eq) to the solution.
3Reaction Heat the mixture to reflux (approx. 65-70°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
4Work-up Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
5Extraction Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).
6Purification Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 1.2: Synthesis of N-Aryl Urea Derivatives

This protocol uses the intermediate amine from Protocol 1.1 to synthesize urea analogues.

StepProcedureRationale & Notes
1Setup Dissolve N-(2-bromo-5-(trifluoromethyl)phenyl)amine (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).
2Reagent Addition Add a desired isocyanate (e.g., phenyl isocyanate, 1.1 eq) dropwise to the stirred solution at 0°C.
3Reaction Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
4Work-up If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
5Purification The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
Bioisosteric Replacement Strategies

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties[4][6]. The goal is to enhance the desired biological or physical properties of a compound without making significant changes to the chemical framework.

SAR_Cycle Design Design Analogs (Hypothesis Driven) Synthesize Synthesize Library (Protocols 1.1-2.1) Design->Synthesize Purify Purify & Characterize (HPLC, NMR, MS) Synthesize->Purify Test Biological Assay (e.g., Enzyme Inhibition) Purify->Test Analyze Analyze Data (Generate SAR) Test->Analyze Analyze->Design Refine Hypothesis

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Method

Scale-up manufacturing process for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

An In-Depth Technical Guide to the Scale-Up Manufacturing of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide Authored by: A Senior Application Scientist Introduction: The Strategic Importance of N-(2-Bromo-5-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Scale-Up Manufacturing of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is a key chemical intermediate whose structural motifs—a brominated and trifluoromethylated aniline derivative—make it a valuable building block in the synthesis of complex organic molecules.[1][2] Its primary application lies in the pharmaceutical industry, where it serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncology.[1] The efficient and scalable production of this intermediate is therefore a critical step in the drug development and manufacturing pipeline.

This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide. Moving beyond a simple recitation of steps, we delve into the causality behind the chosen methodology, offering insights into process optimization, safety, and quality control to ensure a robust, reproducible, and efficient manufacturing process.

Part 1: Synthetic Strategy & Rationale for Scale-Up

The synthesis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is achieved through the N-formylation of its corresponding amine, 2-Bromo-5-(trifluoromethyl)aniline.[1] While numerous formylation methods exist, including the use of formylating agents like methyl formate or greener alternatives like carbon dioxide (CO₂), the direct use of formic acid is often the most practical, cost-effective, and scalable approach for industrial production.[3][4][5]

The chosen method is a classic condensation reaction where formic acid reacts with the primary amine to form the desired formamide, with water as the sole byproduct.[5]

Causality for Method Selection:

  • Reagent Availability and Cost: Formic acid is an inexpensive, readily available bulk chemical.

  • High Atom Economy: The reaction is a direct condensation, producing only water as a byproduct, which simplifies downstream processing.

  • Process Simplicity: The reaction can be driven to completion by the azeotropic removal of water, a well-established and highly scalable unit operation.[3] Toluene is an excellent solvent for this purpose, forming a low-boiling azeotrope with water.

  • Robustness: This method is tolerant to a wide range of functional groups and is generally high-yielding.[5][6]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the carbonyl carbon of formic acid, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water to yield the stable amide product. Driving the equilibrium towards the product side by removing water is key to achieving high conversion.

Reaction_Mechanism Amine 2-Bromo-5-(trifluoromethyl)aniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack FormicAcid Formic Acid (Electrophile) FormicAcid->Intermediate Product N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide Intermediate->Product Elimination of Water Water Water (Byproduct) Intermediate->Water

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide Synthesis

Welcome to the technical support and troubleshooting center for the formylation of deactivated, sterically hindered anilines. The synthesis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide frequently suffers from low yi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the formylation of deactivated, sterically hindered anilines. The synthesis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide frequently suffers from low yields (<30%) when standard protocols are applied. This guide dissects the mechanistic barriers—specifically the synergistic deactivation by the trifluoromethyl group and steric hindrance from the ortho-bromine[1]—and provides a self-validating, high-yield protocol utilizing Acetic Formic Anhydride (AFA).

Diagnostic Workflow

Before adjusting your reaction parameters, consult the diagnostic workflow below to identify the primary failure mode in your current synthetic route.

DiagnosticWorkflow Start Low Yield Detected (<50%) CheckMethod Formylation Method Used? Start->CheckMethod StandardFA Standard Formic Acid (Thermal) CheckMethod->StandardFA Formic Acid AFA AFA (In Situ Generation) CheckMethod->AFA AFA SwitchAFA Switch to Acetic Formic Anhydride (AFA) StandardFA->SwitchAFA Poor Electrophile Success High Yield Formamide (>90%) SwitchAFA->Success CheckTemp AFA Gen Temp < 0°C? AFA->CheckTemp TempHigh AFA Degrades to CO + AcOH CheckTemp->TempHigh No (>0°C) TempOK Check Substrate Sterics CheckTemp->TempOK Yes Optimize Increase Time / Excess AFA TempHigh->Optimize Fix Temp TempOK->Optimize Hindered Aniline Optimize->Success

Diagnostic workflow for troubleshooting low formylation yields in hindered anilines.

Root Cause Analysis (FAQs)

Q1: Why is my yield consistently below 30% when refluxing 2-Bromo-5-(trifluoromethyl)aniline in standard formic acid? A1: The failure is rooted in a dual-deactivation mechanism. First, the trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which pulls electron density away from the aromatic ring and the amine nitrogen via inductive effects, severely dampening its nucleophilicity[1]. Second, the bulky bromine atom at the ortho position physically blocks the approach of weak electrophiles. Standard formic acid relies on the amine attacking a weakly electrophilic carbonyl carbon, an event that possesses an insurmountable activation energy barrier for this specific substrate.

Q2: How does Acetic Formic Anhydride (AFA) overcome these substrate limitations? A2: AFA is a highly reactive mixed anhydride that circumvents both electronic and steric barriers. Within the AFA molecule, the formyl carbonyl is significantly more electrophilic and less sterically hindered than the acetyl carbonyl[2]. When the deactivated aniline approaches, its nucleophilic lone pair preferentially attacks the unhindered formyl carbon[3]. This forms a transient tetrahedral intermediate that rapidly collapses, eliminating acetate as an excellent leaving group and yielding the formamide[2].

Mechanism Aniline 2-Bromo-5-(CF3)aniline (Deactivated Nucleophile) Intermediate Tetrahedral Intermediate (Sterically Favored) Aniline->Intermediate Nucleophilic Attack AFA Acetic Formic Anhydride (Highly Electrophilic) AFA->Intermediate Formyl Transfer Product N-(2-Bromo-5-(CF3)phenyl)formamide + Acetic Acid Intermediate->Product Acetate Elimination

Mechanism of N-formylation via Acetic Formic Anhydride (AFA).

Q3: I switched to AFA, but I am still recovering unreacted starting material. What went wrong? A3: The most common failure mode when using AFA is inadequate temperature control during reagent generation. AFA is thermodynamically unstable; if the internal temperature of the generation flask rises above 0 °C, the mixed anhydride rapidly degrades into carbon monoxide (CO) gas and acetic acid. If this occurs before the aniline is introduced, you are essentially attempting to formylate using only acetic acid, resulting in zero conversion.

Quantitative Data: Formylation Method Comparison

To illustrate the necessity of the AFA method, the following table summarizes the quantitative performance of various formylation techniques when applied to sterically hindered and deactivated anilines[2],[4].

Formylation MethodReagents UsedOperating TempReaction TimeTypical YieldPrimary Failure Mode
Thermal (Neat) Formic Acid100 °C (Reflux)24 h< 30%Steric hindrance / Low nucleophilicity
Catalytic Formic Acid, Sodium Formate80 °C8 h60 - 75%Incomplete conversion
Mixed Anhydride Formic Acid, Acetic Anhydride-20 °C to RT1 - 2 h97 - 100% Reagent degradation if T > 0 °C

Self-Validating Standard Operating Procedure (SOP)

The following protocol utilizes in situ generated AFA to achieve near-quantitative yields. It is designed as a self-validating system, meaning specific checkpoints are built into the workflow to ensure the chemistry is proceeding correctly before advancing to the next step[2].

Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)
  • Causality: AFA cannot be purchased or stored due to its instability. It must be generated immediately prior to use by reacting formic acid with acetic anhydride.

  • Procedure:

    • Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

    • Add acetic anhydride (1.5 equivalents relative to the amine) to the flask and cool to -20 °C using a dry ice/acetonitrile bath.

    • Slowly add formic acid (1.5 equivalents) dropwise via syringe.

    • Stir the mixture at -20 °C for 15–20 minutes to ensure complete formation of AFA[2].

  • Self-Validation Checkpoint: Observe the solution carefully. The mixture should remain clear and stable. If vigorous bubbling is observed, the AFA is degrading into CO gas due to poor temperature control. Discard the mixture and restart.

Step 2: Nucleophilic Acyl Substitution
  • Causality: The deactivated aniline must be introduced at a low temperature to prevent AFA degradation, but the reaction is subsequently allowed to warm to room temperature to provide the kinetic energy required to overcome the steric bulk of the ortho-bromine.

  • Procedure:

    • In a separate flame-dried flask, dissolve 2-Bromo-5-(trifluoromethyl)aniline (1.0 equivalent) in a minimal volume of anhydrous Tetrahydrofuran (THF). Cool this solution to -20 °C.

    • Transfer the pre-formed AFA solution dropwise into the aniline solution via cannula.

    • Maintain the reaction at -20 °C for 15 minutes, then remove the cooling bath and allow the mixture to slowly warm to room temperature.

    • Stir for an additional 1–2 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate). The starting material spot should completely disappear, replaced by a lower Rf spot corresponding to the more polar formamide.

Step 3: Quench and Isolation
  • Causality: Unreacted AFA and acetic acid byproducts must be neutralized to prevent product hydrolysis during workup.

  • Procedure:

    • Quench the reaction by slowly pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The resulting crude N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is typically of high purity (>95%) but can be recrystallized or passed through a short silica plug if necessary.

References

  • [2] Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride - Benchchem.2

  • [4] Formylation of Amines - PMC. 4

  • [3] Acetic formic anhydride react with aniline - AskFilo. 3

  • [1] An In-depth Technical Guide to the Formation of 2-Bromo-5-(trifluoromethyl)aniline - Benchchem. 1

Sources

Optimization

Technical Support Center: Recrystallization Optimization for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

Welcome to the Advanced Technical Support Guide for the purification of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide . As a highly functionalized pharmaceutical intermediate, this compound presents unique purification...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Guide for the purification of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide . As a highly functionalized pharmaceutical intermediate, this compound presents unique purification challenges. The presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a bulky, polarizable bromine atom significantly alters the electron density of the aromatic ring. This makes the formamide N-H highly polarized and susceptible to specific solvent interactions, while the overall molecule remains highly lipophilic.

This guide provides a causality-driven, self-validating framework to optimize your recrystallization workflows, ensuring high-purity yields while preventing common pitfalls like oiling out or thermal degradation.

Thermodynamic Rationale & Solvent System Selection

The foundation of any successful crystallization process design is understanding the Solid-Liquid Equilibrium (SLE) behavior of your target compound 1. Single-solvent systems rarely provide the optimal balance of high solubility at elevated temperatures and low solubility at cooling temperatures. Instead, binary solvent mixtures are far superior for optimizing the SLE and maximizing both yield and purity 2.

Quantitative Solvent Screening Data
Solvent SystemVolume RatioSolubility @ 25°C (mg/mL)Solubility @ 70°C (mg/mL)Yield (%)Purity (%)Mechanistic Rationale
Ethyl Acetate (EtOAc) N/A185>500N/AN/AStrong H-bond acceptor; highly solvates the polarized formamide group.
Heptane N/A<2<5N/AN/ANon-polar; disrupts the solvation shell around the highly lipophilic -CF₃ and -Br groups.
EtOAc / Heptane 1:31521088>99.5Synergistic binary system optimizing the metastable zone width (MZW) for controlled nucleation.
Ethanol / Water 4:1453207296.0Protic system; high risk of formamide solvolysis at elevated temperatures.
Toluene / Heptane 1:2251808298.5Aprotic alternative; prevents liquid-liquid phase separation (oiling out) due to higher boiling point.

Self-Validating Experimental Protocol: EtOAc/Heptane Binary System

This step-by-step methodology utilizes an anti-solvent titration approach. A key driving force behind crystallization is supersaturation, where a solution contains more dissolved material than it can sustain in equilibrium 3.

Phase 1: Primary Solvent Saturation

  • Suspend 10.0 g of crude N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide in 20 mL of anhydrous EtOAc in a 100 mL round-bottom flask equipped with a reflux condenser.

    • Causality: Anhydrous conditions are critical. Formamides are highly susceptible to hydrolysis into substituted anilines at elevated temperatures if trace moisture is present 4.

  • Heat the suspension to 70°C using a controlled oil bath until complete dissolution is achieved.

    • Self-Validation Checkpoint: Inspect the solution against a strong backlight. If the solution is completely transparent, solid-liquid equilibrium has been reached. If particulate remains, it is either an insoluble mechanical impurity (requires hot filtration) or un-dissolved API (requires EtOAc in 1 mL increments).

Phase 2: Anti-Solvent Titration & MZW Targeting 3. Titrate anhydrous Heptane dropwise (approx. 40-60 mL) into the 70°C solution under constant stirring (300 rpm). 4. Stop titration the exact moment a persistent, milky cloudiness (the "cloud point") is observed. 5. Add 1-2 mL of EtOAc until the solution just becomes clear again.

  • Causality: The cloud point indicates you have crossed the boundary of the metastable zone. Adding a marginal amount of primary solvent pushes the system back into the MZW, preventing premature, uncontrolled "crash-out" which traps impurities within the crystal lattice.

Phase 3: Controlled Nucleation and Isolation 6. Cool the solution linearly at a rate of 0.5°C/min down to 25°C, then transfer to an ice bath (0-5°C) for 2 hours.

  • Causality: A slow, linear cooling profile favors the thermodynamic growth of a highly organized crystal lattice over kinetic amorphous precipitation, actively excluding structurally dissimilar impurities.

  • Filter the resulting crystals under vacuum and wash with 15 mL of ice-cold Heptane to remove residual mother liquor.

  • Dry the crystals in a vacuum oven at 40°C.

    • Self-Validation Checkpoint: Weigh the product every 2 hours. The protocol is validated as complete only when two consecutive weighings differ by less than 0.1% (constant mass), confirming total solvent removal.

Troubleshooting Guide & FAQs

Q: My compound is "oiling out" (Liquid-Liquid Phase Separation) instead of forming solid crystals. How do I fix this? A: Causality: Oiling out occurs when the supersaturation level is pushed too rapidly beyond the metastable zone, and the melting point of the solute in the specific binary solvent mixture drops below the operating crystallization temperature. Solution: Reheat the mixture until it forms a single homogeneous phase. To prevent recurrence, either decrease your cooling rate (e.g., to 0.1°C/min) or introduce pure seed crystals (1-2% w/w) at the upper boundary of the MZW. Seeding bypasses the high activation energy barrier required for spontaneous nucleation.

Q: I am observing a drop in purity, specifically an increase in 2-bromo-5-(trifluoromethyl)aniline byproducts. What is happening? A: Causality: You are observing thermal degradation. Formamide groups undergo hydrolysis back to their corresponding substituted anilines when exposed to heat and water 4. Solution: Ensure strict exclusion of water. Switch to freshly opened, anhydrous solvents over molecular sieves, thoroughly oven-dry all glassware, and avoid prolonged heating above 80°C.

Q: The yield is unacceptably low after filtration, but the purity is high. A: Causality: The solubility of the compound at your final cooling temperature (e.g., 5°C) is still too high, meaning the product remains dissolved in the mother liquor. Solution: Increase the volume fraction of the anti-solvent (Heptane) after initial nucleation has begun, or lower the final cooling temperature to -10°C. Validate that this temperature drop does not co-precipitate impurities by running a small-scale pilot first.

Process Visualization: Recrystallization Optimization Workflow

RecrystallizationWorkflow Start Start: Crude N-(2-Bromo-5-(CF3)phenyl)formamide Screening Solvent Screening (Determine SLE & MZW) Start->Screening Dissolution Dissolution in Primary Solvent (e.g., EtOAc at 70°C) Screening->Dissolution CheckWater Is water present? Dissolution->CheckWater DrySolvent Use Anhydrous Solvents (Prevent Formamide Hydrolysis) CheckWater->DrySolvent Yes AntiSolvent Titrate Anti-Solvent (Heptane until Cloud Point) CheckWater->AntiSolvent No DrySolvent->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling OilingOut Oiling Out Observed? Cooling->OilingOut Seeding Reheat & Add Seed Crystals within MZW OilingOut->Seeding Yes (LLPS) Filtration Filtration & Cold Wash OilingOut->Filtration No (Solid Nucleation) Seeding->Cooling Drying Vacuum Drying (Self-Validating: Constant Weight) Filtration->Drying End Pure Crystalline API Intermediate Drying->End

Workflow for optimizing recrystallization of halogenated formamide intermediates.

References

  • Effective solvent system selection in the recrystallization purification of pharmaceutical products. ResearchGate. Available at:[Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications. Available at:[Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. Available at:[Link]

  • Synthesis of Tetrakis(amino)ethylene-Derived Organic Reductants via Thermal Decomposition of Tris(amino)methanes. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Reducing byproduct formation in N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide synthesis

Welcome to the Process Optimization & Technical Support Center . This guide is specifically engineered for researchers and drug development professionals dealing with the formylation of highly deactivated anilines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization & Technical Support Center . This guide is specifically engineered for researchers and drug development professionals dealing with the formylation of highly deactivated anilines.

Synthesizing N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide presents a unique kinetic challenge: the starting material, 2-bromo-5-(trifluoromethyl)aniline, is severely deactivated due to the strong electron-withdrawing nature of the trifluoromethyl group and the steric/inductive hindrance of the ortho-bromo substituent[1]. Forcing conditions are often required, which inadvertently opens pathways for byproduct formation.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure high-yield, chemoselective formylation.

Part 1: Mechanistic Workflow & Byproduct Pathways

Understanding the competing reaction pathways is critical for controlling the synthesis. The standard approach utilizes Acetic Formic Anhydride (AFA) generated in situ.

Workflow SM 2-Bromo-5-(CF3)aniline (Deactivated Nucleophile) Product Target Formamide (Optimal Pathway) SM->Product AFA, 0-40°C BP_Ac N-Acetylated Byproduct (Excess Ac2O) SM->BP_Ac T > 50°C BP_SM Unreacted Aniline (AFA Degradation) SM->BP_SM Poor Kinetics AFA Acetic Formic Anhydride (Electrophile) AFA->Product BP_Di N,N-Diformyl Byproduct (Over-reaction) Product->BP_Di Prolonged Time

Reaction pathways for formylation of deactivated anilines and byproduct generation.

Part 2: Troubleshooting Matrix

Use this quantitative data matrix to identify and resolve specific impurities observed during your LC-MS or NMR reaction monitoring.

Byproduct ProfileStructural / Analytical SignaturePrimary CausalityCorrective Action
N-Acetylated Impurity +14 Da (LC-MS) vs Target; ~2.1 ppm singlet (¹H NMR)Thermal degradation of AFA; Excess Ac₂O driving competitive acylation.Maintain T < 40°C; Use a strict 3:1 HCOOH:Ac₂O ratio to ensure complete Ac₂O consumption.
N,N-Diformylated Impurity +28 Da (LC-MS) vs Target; ~9.0 ppm doublet (¹H NMR)Prolonged reaction time; Excess AFA reacting with the mono-formylated product.Quench strictly at 2–3 hours; Monitor via HPLC rather than waiting overnight.
Unreacted Starting Material -28 Da (LC-MS) vs Target; Free NH₂ stretch (IR)Extreme steric hindrance; AFA hydrolysis or thermal degradation (CO loss).Generate AFA in situ freshly before use; Ensure strictly anhydrous conditions.

Part 3: Deep-Dive FAQs

Q: Why am I seeing significant N-acetylation instead of formylation? A: Acetic formic anhydride (AFA) is a mixed anhydride. The formyl carbon is less sterically hindered and more electrophilic, which kinetically favors formylation[2]. However, if the reaction temperature exceeds 50°C, AFA undergoes thermal decomposition into carbon monoxide and acetic acid. This leaves unreacted acetic anhydride in the mixture, which subsequently acetylates your aniline[2]. Maintaining strict temperature control prevents this thermodynamic sink.

Q: The starting aniline is barely converting. Should I increase the temperature to reflux? A: No. While 2-bromo-5-(trifluoromethyl)aniline is highly deactivated[1], heating the reaction above 50°C destroys the formylating agent. Instead of heating, increase the equivalents of freshly prepared AFA (up to 3.0 eq) and extend the reaction time at a controlled 40°C. If AFA consistently fails, alternative mild formylation methods—such as using ammonium formate or catalytic formylation under solvent-free conditions—can be explored[3][4].

Q: How do I prevent diformylation without leaving unreacted starting material? A: Diformylation occurs when the mono-formylated product (which still possesses a nitrogen lone pair) reacts with excess AFA. This is a classic over-reaction scenario driven by mass action. To prevent this, employ a self-validating protocol: use exactly 2.0 to 2.5 equivalents of AFA and implement a hard quench with aqueous sodium bicarbonate the moment TLC/HPLC indicates >95% conversion of the starting material.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints ensure that errors are caught before moving to the next phase, preserving your valuable starting material.

Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)
  • Cool 3.0 equivalents of anhydrous formic acid (HCOOH, 98%+) to 0°C under an inert argon atmosphere.

  • Dropwise, add 1.2 equivalents of acetic anhydride (Ac₂O) while maintaining the internal temperature below 5°C.

  • Validation Checkpoint: Stir the mixture at 50°C for exactly 15 minutes to force the formation of the mixed anhydride, then immediately cool back to 0°C. Self-Validation: A slight increase in viscosity and a mild exotherm during the 50°C heating phase indicates successful AFA formation. Lack of exotherm suggests wet formic acid.

Phase 2: Formylation of the Deactivated Aniline
  • Dissolve 1.0 equivalent of 2-bromo-5-(trifluoromethyl)aniline in a minimal volume of anhydrous dichloromethane (DCM).

  • Add the aniline solution dropwise to the freshly prepared AFA at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25°C). Stir for 2 to 3 hours.

  • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2). The product spot should appear lower in Rf than the starting aniline. Co-spotting with an authentic standard is recommended to confirm the absence of the higher-running N-acetyl byproduct.

Phase 3: Quench and Isolation
  • Quench the reaction by slowly pouring it into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃).

    • Validation Checkpoint: Vigorous CO₂ evolution will occur. The complete cessation of bubbling serves as a self-validating indicator that all excess anhydride and acid have been safely neutralized.

  • Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide.

References

  • ResearchGate. "A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate". Available at:[Link]

  • Organic Chemistry Portal. "Amide synthesis by acylation". Available at: [Link]

Sources

Optimization

Optimizing reaction temperature and time for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

Welcome to the Technical Support Center for the synthesis and optimization of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6)[1]. As a Senior Application Scientist, I have designed this guide to help d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6)[1].

As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists overcome the unique thermodynamic and kinetic hurdles associated with this specific molecule. 2-Bromo-5-(trifluoromethyl)aniline is a critical scaffold for prominent kinase inhibitors (e.g., Ponatinib, Regorafenib)[2], but its electron-withdrawing trifluoromethyl (-CF₃) and sterically hindering ortho-bromo (-Br) groups severely deactivate the amine nucleophile.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to optimize your formylation workflows.

I. Mechanistic Workflow & Kinetic Pathways

To achieve high yields with deactivated anilines, standard heating in neat formic acid is insufficient. The industry standard utilizes Acetic Formic Anhydride (AFA) , generated in situ, which acts as a highly reactive electrophile[3]. Understanding the kinetic pathway and the thermal failure modes of AFA is critical for optimizing temperature and time.

G Aniline 2-Bromo-5-(CF3)aniline (Deactivated Nucleophile) Intermediate Tetrahedral Intermediate (Rate-Limiting Step) Aniline->Intermediate Nucleophilic Attack (Optimal: -20°C to 0°C) AFA Acetic Formic Anhydride (AFA) (Electrophile) AFA->Intermediate Acyl Transfer Degradation Thermal Degradation (CO Gas + Acetic Acid) AFA->Degradation Thermal Stress (T > 35°C) Product N-(2-Bromo-5-(CF3)phenyl)formamide (Target Product) Intermediate->Product Elimination of Acetate (t = 15-30 min) Intermediate->Degradation Prolonged Time (t > 120 min)

Reaction pathway and thermal failure modes for the formylation of deactivated anilines.

II. Self-Validating Experimental Protocol: AFA-Mediated Formylation

This protocol utilizes a self-validating system to ensure that the highly reactive AFA intermediate is preserved and that the deactivated aniline is fully converted without thermal degradation.

Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)

  • Action: In a flame-dried flask under an inert argon atmosphere, cool acetic anhydride (1.2 eq) to -20 °C. Slowly add formic acid (1.5 eq) dropwise. Stir the mixture for 15 minutes at -20 °C[3].

  • Causality: AFA is thermally unstable. It must be generated at sub-zero temperatures. If exposed to temperatures above 35 °C, AFA rapidly undergoes a decomposition pathway, breaking down into carbon monoxide (CO) gas and acetic acid, which destroys the formylating agent[3].

  • Validation Checkpoint: Visually inspect the solution. It must remain clear and homogenous. Any vigorous bubbling indicates thermal decomposition (CO gas evolution) and the reagent must be discarded.

Step 2: Substrate Addition (Nucleophilic Attack)

  • Action: Dissolve 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the AFA mixture via syringe, strictly maintaining the internal reaction temperature between -20 °C and 0 °C[3][4].

  • Causality: The starting aniline is heavily deactivated by its functional groups[2]. While AFA is electrophilic enough to overcome this poor nucleophilicity, the resulting acyl transfer is highly exothermic. Uncontrolled exotherms will cause localized heating, leading to immediate AFA degradation.

  • Validation Checkpoint: Monitor the internal temperature continuously with a thermocouple. A temperature spike of >5 °C indicates the addition rate is too rapid.

Step 3: Reaction Maturation & Monitoring

  • Action: Allow the reaction to stir at 0 °C for 15 to 30 minutes[4]. Do not apply heat.

  • Causality: Nucleophilic acyl substitution with AFA is exceptionally fast. Even for sterically hindered substrates, the reaction typically reaches quantitative completion in under 15 minutes[3][4]. Prolonging the reaction time does not improve yield; it only promotes the formation of acetylated impurities.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate system. The starting aniline will appear as a distinct, lower Rf spot compared to the less polar formamide product. The complete disappearance of the lower Rf spot validates reaction completion.

Step 4: Quench and Isolation

  • Action: Quench the reaction by pouring the mixture over crushed ice. Extract with dichloromethane (3 x 15 mL), wash the organic layer with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Causality: A cold aqueous quench safely neutralizes unreacted AFA and excess acids without hydrolyzing the newly formed, sensitive formamide bond.

III. Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, time, and the resulting reaction profile.

Table 1: Optimization of Temperature and Time for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide Synthesis

Temperature (°C)Reaction Time (min)Reagent SystemConversion/Yield (%)Primary Observation / Impurity Profile
-20 to 0 15 - 30 AFA >95% Optimal conversion; no thermal degradation observed.
25 (RT)60AFA~85%Slight increase in acetate byproducts; minor AFA loss.
>40<15AFA<30%Severe gas evolution (CO); rapid destruction of electrophile.
60120Neat HCOOH60 - 70%Sluggish reaction due to deactivated aniline nucleophile.
>80>120Neat HCOOH<40%High thermal degradation; dimerization and oxidation noted.

IV. Troubleshooting & FAQs

Q1: I am using neat formic acid and heating the reaction to 80 °C, but my conversion is stalling at 40%. Why is time and temperature not driving this reaction forward? A: The failure is electronic, not kinetic. 2-Bromo-5-(trifluoromethyl)aniline is highly electron-deficient. The strongly electron-withdrawing -CF₃ group and the sterically bulky ortho-bromine atom drastically reduce the nucleophilicity of the amine nitrogen[2]. Neat formic acid simply lacks the electrophilic strength to drive the reaction to completion with this specific substrate. Prolonged heating (>120 mins) will only lead to thermal degradation. You must switch to a more reactive electrophile, such as in situ generated AFA[3].

Q2: I switched to Acetic Formic Anhydride (AFA). To speed up the 15-minute reaction time, I heated the flask to 40 °C. The yield dropped to 30% and the flask pressurized. What happened? A: You thermally destroyed your reagent. AFA is highly thermally unstable. Heating it above room temperature (specifically >35 °C) causes it to rapidly decompose into acetic acid and carbon monoxide (CO) gas[3]. This explains both the flask pressurization and the sudden drop in yield, as the formylating agent was eliminated before it could react with the deactivated aniline. Strictly maintain the reaction temperature between -20 °C and 0 °C.

Q3: Since AFA is a mixed anhydride (acetic and formic), why am I getting the formylated product instead of the acetylated product? A: This is a matter of chemoselectivity driven by steric and electronic factors. The formyl group is transferred selectively over the acetyl group because the formyl carbonyl center is significantly more electrophilic and possesses lower steric hindrance[3]. The deactivated, bulky 2-Bromo-5-(trifluoromethyl)aniline will naturally attack the most accessible and reactive electrophilic site.

Q4: Is it safe to leave the AFA reaction stirring overnight to guarantee 100% conversion? A: No. The N-formylation of amines with AFA reacts rapidly, often reaching completion in less than 15 minutes[3][4]. Leaving the reaction overnight introduces unnecessary thermal stress and increases the likelihood of side reactions, such as the slow formation of the di-alkylated or acetylated impurities. Rely on the TLC Validation Checkpoint (Step 3) rather than arbitrary prolonged reaction times.

V. References

  • Title: Formylation of Amines Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

Welcome to the Formulation & Assay Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals struggling with the aqueous insolubility of N-(2-Bromo-5-(trifluoromethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals struggling with the aqueous insolubility of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide.

Molecular Diagnostics: Understanding the "Brick-Dust" Phenomenon

Before applying a fix, we must understand the causality of the problem. N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is notoriously difficult to dissolve in aqueous media due to its structural thermodynamics:

  • High Lipophilic Burden: The phenyl ring is substituted with a trifluoromethyl (-CF3) group and a bromine (-Br) atom. Both are intensely hydrophobic, heavy, and electron-withdrawing groups that drastically increase the molecule's partition coefficient (LogP).

  • Crystal Lattice Energy: While the formamide group (-NHCHO) can theoretically act as a hydrogen bond donor and acceptor, the bulky halogens sterically hinder optimal hydration. Instead, the planar aromatic rings and amides form strong intermolecular hydrogen bonds in the solid state, resulting in a high crystal lattice energy that resists dissolution[1].

  • The Result: The thermodynamic drive for water to break these intermolecular bonds is extremely low, classifying this compound as a classic "brick-dust" molecule that requires active formulation strategies to enter the solution state[2].

Formulation Decision Workflow

Depending on your downstream application, the solubilization strategy must be tailored to balance solubility enhancement with biological compatibility[3].

Formulation_Workflow Start Solubility Issue: N-(2-Bromo-5-(CF3)phenyl)formamide Assay What is the target application? Start->Assay InVitro In Vitro Assays (Biochemical / Cell Culture) Assay->InVitro InVivo In Vivo Dosing (Oral / IV / IP) Assay->InVivo DMSO Prepare 10-50 mM stock in 100% Anhydrous DMSO InVitro->DMSO CD Inclusion Complexation (e.g., 20% HP-β-CD) InVivo->CD Lipid Micellar / Lipid Vehicle (5% DMSO, 10% Cremophor, 85% Saline) InVivo->Lipid Dilution Step-down dilution in buffer + 0.1% Tween-80 or BSA DMSO->Dilution

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon diluting the DMSO stock into my aqueous assay buffer. How do I prevent this?

Cause: This is a classic "solvent shift" phenomenon. When the DMSO concentration drops below the solvation threshold upon introduction to water, the hydrophobic compound rapidly nucleates and aggregates before it can properly disperse[4]. Solution: Do not spike DMSO stock directly into a static, large volume of aqueous buffer. Instead, use a "step-down" dilution method incorporating a surfactant or carrier protein to lower the interfacial tension[5].

Protocol: Step-Down Dilution for In Vitro Assays

  • Stock Preparation: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Ensure complete dissolution by vortexing.

  • Buffer Preparation: In a separate tube, prepare your aqueous assay buffer supplemented with a solubilizing agent (e.g., 0.1% Tween-80 or 0.1% Bovine Serum Albumin).

  • Thermodynamic Priming: Warm both the DMSO stock and the aqueous buffer to 37°C in a water bath. Increasing the temperature provides the kinetic energy needed to delay nucleation.

  • Dynamic Mixing: Add the DMSO stock dropwise to the vigorously vortexing buffer. The rapid mechanical shear prevents localized high concentrations of water from prematurely nucleating the drug.

  • Validation Check: The final solution should be optically clear. If turbidity is observed (indicative of micro-precipitation), increase the surfactant concentration to 0.5%. Keep final DMSO 1% to avoid cell toxicity.

Q2: I am preparing an in vivo formulation. Is pH adjustment a viable strategy to dissolve this compound?

Cause & Expertise: No. pH adjustment is highly effective for ionizable drugs (forming salts of weak acids or bases)[5], but N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is neutral to very weakly acidic. While the strongly electron-withdrawing -CF3 and -Br groups slightly increase the acidity of the amide proton, the pKa remains well outside the physiological range. Solution: Avoid pH manipulation. Attempting to force dissolution using highly alkaline conditions (pH > 10) will not yield a stable aqueous solution and will likely trigger base-catalyzed hydrolysis of the formamide group, degrading your active pharmaceutical ingredient (API) into an aniline derivative. Rely on co-solvents or complexation instead[6].

Q3: What is the most effective in vivo formulation strategy for this specific molecule?

Cause & Expertise: Inclusion complexation using substituted Cyclodextrins, specifically 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD), is the most robust approach. Cyclodextrins possess a hydrophilic outer surface that ensures aqueous compatibility, and a lipophilic central cavity that perfectly accommodates halogenated aromatic rings[7],[8]. The van der Waals forces and hydrophobic interactions between the -CF3/bromo-phenyl ring and the cyclodextrin cavity shield the drug from the aqueous environment, massively enhancing apparent solubility without altering the drug's molecular structure[9],[10].

CD_Mechanism Drug Free Drug (Highly Hydrophobic) -CF3 & -Br groups - High lattice energy Process Co-solvency & Agitation (Thermodynamic drive) Drug->Process CD HP-β-Cyclodextrin - Hydrophobic cavity - Hydrophilic exterior CD->Process Complex Inclusion Complex Drug shielded in cavity - Aqueous compatible Process->Complex Van der Waals & Hydrophobic interactions

Mechanism of cyclodextrin inclusion complexation shielding the hydrophobic drug.

Protocol: Preparation of a 20% HP- β -CD Formulation (Self-Validating System)

  • Vehicle Preparation: Weigh 200 mg of HP- β -CD and dissolve it in 1 mL of sterile water or saline to create a 20% (w/v) vehicle.

  • API Addition: Weigh the required amount of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (e.g., 2 mg for a 2 mg/mL target concentration) and add the dry powder directly to the 20% HP- β -CD solution.

  • Thermodynamic Complexation: Do not simply vortex. The formation of the inclusion complex requires thermodynamic energy to displace high-enthalpy water molecules from the CD cavity[10]. Sonicate the suspension in a water bath at 40°C for 30-60 minutes.

  • Validation: The system is self-validating; the endpoint is reached when the cloudy suspension transitions to a completely optically clear solution.

  • Sterilization: Filter the clear solution through a 0.22 μ m PTFE syringe filter to remove any trace uncomplexed drug before in vivo administration.

Quantitative Formulation Matrix

To assist in selecting the correct vehicle, the following table summarizes the expected performance of various solubilization strategies for highly lipophilic, halogenated formamides[5],[3].

Formulation StrategyTypical CompositionEstimated Max SolubilityBiocompatibilityBest Use Case
Co-solvency 100% Anhydrous DMSO> 50 mg/mLVery Low (Cytotoxic)Storage stocks, analytical assays
Micellar Dispersion 5% DMSO, 10% Tween-80, 85% Saline~1 - 2.5 mg/mLModerateIP injections, acute in vivo models
Inclusion Complexation 20% HP- β -CD in Water~5 - 10 mg/mLHighIV / Oral dosing, sensitive cell assays
Lipid Emulsion 10% Cremophor EL, 10% Ethanol, 80% Saline~2 - 5 mg/mLModerateIV dosing (requires slow infusion)

References

  • [7] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH.

  • [2] Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

  • [5] A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.

  • [9] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH.

  • [6] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.

  • [4] 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • [1] Unlocking Bioavailability: Advances in Solubility Enhancement Strategies. American Pharmaceutical Review.

  • N-methyl-n-phenyl formamide. Sigma-Aldrich.

  • [3] Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

  • [8] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - NIH.

  • [10] Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. PMC - NIH.

Sources

Optimization

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide degradation under strong basic conditions

An in-depth guide to the stability and degradation of N-(2-bromo-5-(trifluoromethyl)phenyl)formamide under strong basic conditions is provided below. This guide is for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the stability and degradation of N-(2-bromo-5-(trifluoromethyl)phenyl)formamide under strong basic conditions is provided below. This guide is for researchers, scientists, and drug development professionals.

Technical Support Center: Degradation of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide in the presence of strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide under strong basic conditions?

The primary and most anticipated degradation pathway is the hydrolysis of the N-formyl (amide) group.[1][2][3] Under basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formamide. This reaction, known as saponification, leads to the cleavage of the carbon-nitrogen bond.[3]

Q2: What are the expected degradation products?

The hydrolysis reaction will yield two primary products:

  • 2-Bromo-5-(trifluoromethyl)aniline [4][5]

  • Formic acid (which will be deprotonated to formate under basic conditions)

The final aniline product is a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[4][6]

Q3: Is the Carbon-Bromine (C-Br) bond on the aromatic ring susceptible to cleavage under these conditions?

The C-Br bond is generally expected to be stable under typical basic hydrolysis conditions. Cleavage of this bond would require a Nucleophilic Aromatic Substitution (SNAr) reaction. For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom).[7][8] In N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, the potent electron-withdrawing trifluoromethyl (-CF₃) group is positioned meta to the bromine. This position does not effectively stabilize the negatively charged intermediate (Meisenheimer complex) required for the SNAr mechanism, making this pathway unfavorable under standard conditions.[7]

Q4: How stable is the trifluoromethyl (-CF₃) group under strong basic conditions?

The trifluoromethyl group is known to be highly stable and is generally unreactive under the basic conditions used for amide hydrolysis. While extreme conditions can lead to the decomposition of some trifluoromethylated aromatic compounds, this is not a typical outcome for this class of molecules during hydrolysis.[9]

Q5: What experimental factors will influence the rate of degradation?

Several factors can be adjusted to control the rate of formamide hydrolysis:

  • Base Concentration: A higher concentration of the strong base (e.g., NaOH, KOH) will increase the reaction rate.

  • Temperature: Increasing the reaction temperature will significantly accelerate the rate of hydrolysis. Many amide hydrolyses require heating to proceed at a practical rate.[1]

  • Solvent: The choice of solvent is critical. The solvent must be stable to the basic conditions and capable of dissolving both the substrate and the base. Protic co-solvents like methanol or ethanol in water are often used to improve solubility and facilitate the reaction.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the accepted mechanism for the base-catalyzed hydrolysis of the formamide group.

G sub N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide oh_attack Nucleophilic attack by OH⁻ on carbonyl carbon sub->oh_attack Step 1 tetra Tetrahedral Intermediate oh_attack->tetra rearrange Collapse of intermediate & C-N bond cleavage tetra->rearrange Step 2 prod1 2-Bromo-5-(trifluoromethyl)aniline rearrange->prod1 prod2 Formic Acid rearrange->prod2 deprotonation Deprotonation by base prod2->deprotonation prod3 Formate deprotonation->prod3

Caption: Base-catalyzed hydrolysis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving the degradation or intentional hydrolysis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide.

Problem Potential Cause Recommended Solution
Incomplete or Slow Reaction Insufficiently harsh conditions. Amides are generally stable and require forcing conditions to hydrolyze.[1][2]1. Increase Temperature: Refluxing the reaction mixture is often necessary. Start at a moderate temperature (e.g., 60-80 °C) and increase if needed. 2. Increase Base Concentration: Use a higher molar excess of the strong base (e.g., 2-10 equivalents or a 2-4 M solution). 3. Change Solvent System: Ensure your substrate is fully dissolved. A mixture of water and a co-solvent like methanol, ethanol, or THF can improve solubility.
Observation of Unexpected Side Products 1. SNAr Reaction: Under very harsh conditions (high temperature, very high base concentration), the disfavored SNAr reaction might occur, replacing the bromine with a hydroxyl group. 2. Further Degradation: The product aniline may be susceptible to oxidation or other side reactions if exposed to harsh conditions for extended periods.1. Use Milder Conditions: If side products are an issue, try reducing the temperature or base concentration and allowing for a longer reaction time. 2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. 3. Monitor Closely: Use TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reaction.
Difficulty in Monitoring Reaction Progress The starting material and product may have similar properties, making them difficult to distinguish.1. Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the more polar aniline product from the less polar formamide starting material. 2. High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA for better peak shape) is a good starting point.[10]
Complex Product Mixture After Work-up Emulsion formation or difficulty in separating the organic and aqueous layers during extraction. The aniline product can be basic and may partition between layers depending on the pH.1. Acidify Carefully: After the reaction is complete, cool the mixture and carefully neutralize/acidify with an acid (e.g., HCl) to a pH of ~8-9. This will ensure the aniline product is in its free base form and extracts easily into an organic solvent like ethyl acetate or dichloromethane. 2. Brine Wash: Wash the combined organic extracts with a saturated sodium chloride (brine) solution to help break up emulsions and remove excess water.

Troubleshooting Workflow

G start Reaction Issue Identified check_conversion Is conversion low? start->check_conversion increase_temp Increase Temperature/Reflux check_conversion->increase_temp Yes check_side_products Are there side products? check_conversion->check_side_products No increase_base Increase Base Concentration increase_temp->increase_base check_solvent Check Solubility / Change Co-Solvent increase_base->check_solvent monitor Monitor reaction closely (TLC/HPLC) check_solvent->monitor milder_cond Use Milder Conditions (Lower Temp/Conc.) check_side_products->milder_cond Yes check_side_products->monitor No inert_atm Use Inert Atmosphere (N₂/Ar) milder_cond->inert_atm inert_atm->monitor

Sources

Troubleshooting

Technical Support Center: N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide Storage &amp; Handling

Welcome to the Technical Support Center for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6) . This compound serves as a critical intermediate in the synthesis of bicyclic heteroaryl derivatives, which...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6) . This compound serves as a critical intermediate in the synthesis of bicyclic heteroaryl derivatives, which are frequently utilized in the development of therapeutics for neurological disorders, psychiatric conditions, and oncology[1].

Due to its specific structural properties, this compound is highly susceptible to degradation via hydrolysis[2]. This guide is designed for researchers and drug development professionals, providing field-proven mechanistic insights, troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) to ensure the integrity of your chemical inventory.

Mechanistic Insight: The "Why" Behind the Instability

To effectively prevent degradation, it is critical to understand the molecular vulnerabilities of this specific formamide derivative.

In standard aliphatic amides, the nitrogen lone pair delocalizes into the carbonyl group. This resonance reduces the electrophilicity of the carbonyl carbon, providing inherent stability against nucleophilic attack. However, in N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, the phenyl ring is heavily substituted with strongly electron-withdrawing groups: a trifluoromethyl (-CF 3​ ) group and a bromo (-Br) group.

These groups exert a powerful inductive and resonance pull, drawing electron density away from the amide nitrogen. Consequently, the nitrogen lone pair is less available to stabilize the carbonyl group. This renders the formyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack by water molecules (moisture)[2].

Upon hydration, a tetrahedral diol intermediate forms, which subsequently collapses into 2-bromo-5-(trifluoromethyl)aniline and formic acid[2]. The generation of formic acid lowers the localized pH, creating an autocatalytic feedback loop that rapidly accelerates the degradation of the remaining intact batch[3].

Hydrolysis A N-(2-Bromo-5-(trifluoromethyl) phenyl)formamide C Tetrahedral Diol Intermediate A->C Nucleophilic Attack B H₂O (Moisture) B->C D 2-Bromo-5-(trifluoromethyl)aniline C->D C-N Cleavage E Formic Acid C->E E->B Autocatalysis (pH drop)

Mechanistic pathway of formamide hydrolysis highlighting the autocatalytic feedback loop.

Troubleshooting Guide & FAQs

Q1: I stored the compound at -20 °C in a standard freezer, but NMR analysis still shows significant aniline formation. What went wrong? A1: The issue is likely condensation during the thawing process, not the storage temperature itself. When a cold vial is opened in a humid ambient environment before fully equilibrating to room temperature, atmospheric moisture instantly condenses on the cold inner walls of the vial and directly onto the chemical surface. Because the hydrolysis of formamides is strictly water-dependent[4], this introduced moisture initiates the degradation cascade. Always allow sealed vials to equilibrate in a desiccator for at least 30–60 minutes before opening.

Q2: How can I quickly detect if my batch has started to hydrolyze before committing it to a complex synthesis? A2: Do not rely solely on visual inspection, as both the intact formamide and the free aniline degradant can appear as similar off-white to pale yellow solids or oils. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The free amine will elute differently and can be visualized using a ninhydrin stain. For absolute confirmation, 1 H-NMR is the gold standard: look for the disappearance of the distinct formyl proton singlet (typically around 8.0–8.5 ppm) and the appearance of a broad primary amine (-NH 2​ ) signal.

Q3: My lab experienced a power outage, and the compound was at room temperature for 48 hours. Is it ruined? A3: Not necessarily, provided the seal remained intact and the internal atmosphere was strictly anhydrous. While elevated temperatures accelerate the kinetics of hydrolysis, water is the mandatory coreactant[2]. If the compound was stored under argon in a tightly sealed, moisture-free container, a temporary excursion to room temperature will cause minimal degradation. Perform an NMR check to validate purity before use.

Q4: Can I rescue a partially hydrolyzed batch? A4: If the purity has dropped below 90%, it is generally more cost-effective and reliable to discard the batch, especially for GMP or late-stage drug development workflows[1]. However, for non-critical R&D, you can attempt to rescue the material by passing it through a short silica plug to remove the highly polar formic acid, followed by the re-formylation of the free aniline using a mixture of formic acid and acetic anhydride.

Quantitative Storage Parameters

To prevent the initiation of the hydrolysis pathway, strict adherence to the following environmental controls is required.

Storage ParameterOptimal ConditionCritical ThresholdConsequence of Deviation
Storage Temperature 2 to 8 °C> 25 °C (Prolonged)Accelerated kinetic rate of hydrolysis if trace moisture is present.
Atmosphere Argon (Ar) or Nitrogen (N 2​ )Ambient AirExposure to atmospheric humidity triggers nucleophilic attack.
Container Type Amber glass, PTFE-lined capNon-PTFE plasticsPlasticizers may leach; poor moisture barrier leads to water ingress.
Handling Humidity < 10% RH (Glovebox)> 30% RHInstantaneous surface condensation and initiation of autocatalysis.
Standard Operating Procedures (SOP): Anhydrous Aliquoting Protocol

This self-validating protocol ensures that every time the master batch is accessed, the remaining material is protected from the autocatalytic hydrolysis loop.

Step 1: Thermal Equilibration Remove the sealed master vial from the 2–8 °C refrigerator[4]. Place it immediately into a vacuum desiccator containing active desiccant (e.g., indicating Drierite). Allow the vial to sit for exactly 45 minutes to reach ambient room temperature. Causality Check: This prevents atmospheric moisture from condensing on cold surfaces when the seal is broken.

Step 2: Environmental Control Transfer the unopened, equilibrated vial into a controlled inert-atmosphere glovebox (Argon or Nitrogen) with a continuously monitored internal relative humidity of <10%.

Step 3: Aliquoting Open the master vial. Using an oven-dried (120 °C for 4 hours) glass spatula or pipette, transfer the required mass into pre-dried amber glass secondary vials. Validation Check: Ensure the secondary vials utilize PTFE-lined caps. Standard rubber septa are permeable to moisture over extended storage periods.

Step 4: Inert Gas Purging (If Glovebox is Unavailable) If aliquoting must be done on a benchtop using a Schlenk line, gently purge the headspace of both the master and secondary vials with a steady stream of dry Argon for 60 seconds before capping. Argon is heavier than air and will effectively displace any moisture-laden ambient air from the vial headspace.

Step 5: Sealing and Storage Cap the vials tightly. Wrap the junction between the cap and the glass tightly with Parafilm M® to create a secondary physical moisture barrier. Immediately return the master vial and any unused aliquots to the 2–8 °C refrigerator[5].

References
  • LookChem. Cas 75-12-7, Formamide Properties and Storage. Retrieved from: [Link]

  • NIH / Chemistry - A European Journal. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Retrieved from:[Link]

  • NIH PMC. Formamide reaction network in gas phase and solution via a unified theoretical approach. Retrieved from: [Link]

  • Google Patents. WO2018176343A1 - Bicyclic heteroaryl derivatives and preparation and uses thereof.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling and Synthetic Applications: N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide vs. 2-Bromo-5-(trifluoromethyl)aniline

Executive Summary In modern medicinal chemistry, the 2-bromo-5-(trifluoromethyl)aniline scaffold is a privileged building block, frequently utilized in the synthesis of potent kinase inhibitors such as Ponatinib and Bupa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern medicinal chemistry, the 2-bromo-5-(trifluoromethyl)aniline scaffold is a privileged building block, frequently utilized in the synthesis of potent kinase inhibitors such as Ponatinib and Buparlisib[1]. However, the presence of a free primary amine can complicate downstream synthetic steps, particularly palladium-catalyzed cross-couplings. Converting this aniline into its protected derivative, N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, fundamentally alters its electronic profile and orthogonal reactivity. This guide provides an in-depth, objective comparison of these two scaffolds, detailing their structural causality, comparative reactivity, and validated experimental protocols.

Structural & Electronic Foundations

The reactivity of both compounds is governed by the interplay of their substituents:

  • Trifluoromethyl (-CF3) Group: A strongly electron-withdrawing group (EWG) via both inductive and resonance effects, which globally deactivates the aromatic ring toward electrophilic aromatic substitution (EAS).

  • Bromine (-Br) Atom: A mild EWG inductively, but an ortho/para director via lone-pair resonance. It serves as the primary synthetic handle for transition-metal-catalyzed cross-coupling.

  • Amine vs. Formamide: In 2-bromo-5-(trifluoromethyl)aniline, the nitrogen lone pair is available for nucleophilic attack, making the molecule a strong nucleophile and rendering the ring highly activated[1]. In contrast, formylating the amine to yield N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide delocalizes the nitrogen lone pair into the adjacent carbonyl group. This "amide resonance" significantly dampens the nucleophilicity of the nitrogen, effectively masking it from unwanted side reactions[2].

Comparative Reactivity Profile

  • Palladium-Catalyzed Cross-Coupling: The ortho-bromine makes both scaffolds prime candidates for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. However, the free primary amine in the aniline derivative can competitively bind to palladium catalysts, leading to catalyst poisoning, or undergo unwanted N-arylation (oligomerization) when exposed to aryl halides or boronic acids[1]. The formamide acts as a robust protecting group, ensuring high chemoselectivity for C-C bond formation exclusively at the C-Br bond.

  • Isocyanide Generation: Formamides are highly valuable as direct precursors to aryl isocyanides. Dehydrating N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide yields the corresponding isocyanide, a versatile C1 building block essential for Ugi and Passerini multicomponent reactions (MCRs)[3]. The free aniline cannot access this chemical space without prior formylation.

Quantitative Data & Reactivity Comparison

Property / Reactivity2-Bromo-5-(trifluoromethyl)anilineN-(2-Bromo-5-(trifluoromethyl)phenyl)formamide
Nitrogen Nucleophilicity High (Primary Amine)Very Low (Delocalized lone pair)
EAS Directing Effect (N-group) Strong Ortho/Para ActivatingModerate Ortho/Para Activating
Pd-Catalyzed Cross-Coupling Prone to competitive N-arylationHighly chemoselective at C-Br bond
Isocyanide Precursor Viability No (Requires formylation first)Yes (Direct dehydration via POCl3)
Oxidative Stability Low (Prone to N-oxidation)High (Protected nitrogen)

Experimental Methodologies

Protocol A: Chemoselective N-Formylation of 2-Bromo-5-(trifluoromethyl)aniline Causality: Formic acid alone requires high temperatures to formylate anilines, which can cause decomposition of sensitive halogenated substrates. By adding acetic anhydride, formyl acetate is generated in situ. This mixed anhydride is highly electrophilic, allowing the formylation to proceed rapidly at 0 °C to room temperature, ensuring high chemoselectivity and yield[2].

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Slowly add formic acid (3.0 equiv) to the cooled solution. Subsequently, add acetic anhydride (2.5 equiv) dropwise over 10 minutes to generate formyl acetate in situ[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until complete consumption of the starting aniline is observed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 until CO2 evolution ceases (neutralizing excess acids). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide as a crystalline solid.

Protocol B: Dehydration to 2-Bromo-5-(trifluoromethyl)phenyl Isocyanide Causality: The formamide oxygen is a poor leaving group. Phosphorus oxychloride (POCl3) acts as a potent electrophile, phosphorylating the carbonyl oxygen to create a superior leaving group (dichlorophosphate). Triethylamine (Et3N) is employed as a sterically hindered, non-nucleophilic base to abstract the amide proton, driving the elimination sequence to yield the isocyanide without participating in unwanted nucleophilic attack[4],[3].

  • Preparation: Dissolve N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (1.0 equiv) and Triethylamine (5.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C.

  • Dehydration: Add POCl3 (1.2 equiv) dropwise over 15 minutes. The reaction mixture will typically turn yellow/orange[4].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Work-up: Carefully quench the reaction by pouring it into a vigorously stirred saturated aqueous NaHCO3 solution at 0 °C. Stir for 30 minutes to ensure complete hydrolysis of unreacted POCl3.

  • Purification: Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over MgSO4, and concentrate. Purify immediately via flash column chromatography (neutral alumina or silica pre-treated with 1% Et3N) to prevent acid-catalyzed degradation of the isocyanide[4].

Synthetic Workflows & Mechanisms

Reactivity Aniline 2-Bromo-5-(CF3)aniline (Free NH2) Formamide N-(2-Bromo-5-(CF3)phenyl)formamide (Protected NH) Aniline->Formamide Formic Acid, Ac2O Buchwald Buchwald-Hartwig Amination Aniline->Buchwald Pd-Cat, Amine Oligomer Competitive N-Arylation (Oligomerization) Aniline->Oligomer Pd-Cat, Boronic Acid (Unprotected) Suzuki Suzuki-Miyaura Coupling (Clean) Formamide->Suzuki Pd-Cat, Boronic Acid Isocyanide Dehydration to Aryl Isocyanide Formamide->Isocyanide POCl3, Et3N

Caption: Divergent synthetic pathways and chemoselectivity for aniline vs. formamide scaffolds.

Mechanism Step1 Mixed Anhydride Formation (HCOOH + Ac2O -> Formyl Acetate) Step2 Nucleophilic Attack (Aniline NH2 attacks Formyl Acetate) Step1->Step2 Step3 Formamide Intermediate (Protected Nitrogen) Step2->Step3 - AcOH Step4 Phosphorylation (POCl3 attacks Carbonyl Oxygen) Step3->Step4 + POCl3 Step5 Base-Promoted Elimination (Et3N removes NH proton) Step4->Step5 Step6 Aryl Isocyanide Product Step5->Step6 - Et3N·HCl - PO2Cl2-

Caption: Mechanistic workflow from aniline formylation to base-promoted isocyanide dehydration.

References

  • Title: The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides Source: White Rose University Consortium URL: [Link]

Sources

Comparative

HPLC method validation for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide purity analysis

An Objective Guide to Method Validation for the Purity Analysis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Method Validation for the Purity Analysis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, a potential building block in complex syntheses, a robust and reliable analytical method for purity determination is indispensable. This guide provides an in-depth, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, grounding every step in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] Furthermore, it objectively compares the validated HPLC method with alternative analytical technologies, providing researchers and drug development professionals with the data needed to make informed decisions for their specific analytical challenges.

The Analytical Challenge: N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide possesses key structural features that guide the analytical strategy. The presence of an aromatic ring makes it an excellent chromophore, ideally suited for UV detection. Its moderate polarity, conferred by the formamide group balanced by the halogenated phenyl ring, suggests that reversed-phase chromatography will be an effective separation mode. The goal of a purity method is to accurately quantify the main peak while separating it from any potential process-related impurities or degradation products.

Physicochemical Properties:

  • Molecular Formula: C₈H₅BrF₃NO

  • Molecular Weight: 268.03 g/mol

  • Structure: A substituted phenylformamide with bromo and trifluoromethyl groups, indicating UV absorbance and moderate hydrophobicity.

The Primary Analytical Approach: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical impurity analysis due to its high resolving power, sensitivity, and robustness.[4][5] A reversed-phase method is proposed as the primary analytical technique for its versatility and proven efficacy in separating compounds of similar polarity.

Table 1: Optimized HPLC Chromatographic Conditions
ParameterOptimized ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system ensures method transferability.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte, which is critical for separating it from more polar or non-polar impurities.[6]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA simple acidic mobile phase prevents the ionization of the amide, ensuring good peak shape. Acetonitrile is a common organic modifier with a low UV cutoff.
Gradient 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-22 min: 40% BA gradient elution is necessary to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved and has a reasonable retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between run time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from the injection solvent.
Detection UV at 254 nmThe phenyl ring provides strong absorbance at this wavelength, offering high sensitivity for the main component and related impurities.
Run Time 22 minutesSufficient time to elute all potential impurities and re-equilibrate the column for the next injection.

The Core of Reliability: HPLC Method Validation Workflow

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7] This is achieved by systematically evaluating a set of performance characteristics as defined by the ICH Q2(R1) and the recently adopted Q2(R2) guidelines.[1][3][8]

HPLC_Validation_Workflow cluster_dev Phase 1: Development & Optimization cluster_routine Phase 3: Routine Application Dev Method Development Opt Method Optimization Dev->Opt SST_Dev System Suitability Criteria Definition Opt->SST_Dev Specificity Specificity / Selectivity SST_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Purity Testing Robustness->Routine Lifecycle Lifecycle Management (ICH Q12/Q14) Routine->Lifecycle Technique_Comparison cluster_main Purity Analysis Techniques HPLC HPLC-UV Strengths: High resolution | Quantitative | Robust | Well-established Weaknesses: Requires chromophore | Cannot identify unknown impurities without MS GCMS GC-MS Strengths: Excellent for volatile impurities | High sensitivity | Provides structural information (MS) Weaknesses: Not suitable for non-volatile or thermally labile compounds | Derivatization may be needed qNMR qNMR Strengths: Primary method (no reference standard needed for analyte) | Provides structural confirmation | Universal detection for protons Weaknesses: Lower sensitivity than HPLC/GC | Requires high-purity internal standard | Complex mixtures can be difficult to resolve Analyte N-(2-Bromo-5-(trifluoromethyl) -phenyl)formamide Analyte->HPLC Primary Method (Purity & Impurities) Analyte->GCMS Complementary (Volatile Impurities, Residual Solvents) Analyte->qNMR Complementary (Absolute Purity, Reference Standard Characterization)

Sources

Validation

Comparing catalysts for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide C-N coupling

As a Senior Application Scientist, I have evaluated numerous catalytic systems for the functionalization of highly specific, functionally dense aryl halides. The C-N coupling of N-(2-Bromo-5-(trifluoromethyl)phenyl)forma...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous catalytic systems for the functionalization of highly specific, functionally dense aryl halides. The C-N coupling of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide presents a fascinating mechanistic challenge. This molecule is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of trifluoromethylated bicyclic heterocycles targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors[1].

However, the substrate possesses two competing electronic and steric features:

  • The -CF₃ Group: A strongly electron-withdrawing moiety that depletes electron density from the aryl ring. While this accelerates the initial oxidative addition of the metal catalyst to the C-Br bond, it severely retards the subsequent reductive elimination step[2].

  • The Formamide Directing Group: Highly sensitive to nucleophilic attack and harsh basic conditions. Improper base selection will lead to premature deprotection, yielding 2-bromo-5-(trifluoromethyl)aniline and ruining the synthetic trajectory.

This guide objectively compares the performance of Palladium (Buchwald-Hartwig) and Copper (Ullmann-type) catalytic systems for this substrate, providing field-proven, self-validating protocols to ensure synthetic success.

Catalyst Decision Matrix & Logical Workflow

Selecting the correct catalytic system requires balancing kinetic efficiency against functional group tolerance. While Ullmann-type couplings are cost-effective and widely used for related substrates[3], the harsh thermal and basic conditions often degrade the formamide moiety. Conversely, Palladium-catalyzed amination using bidentate ligands like BINAP or Xantphos provides the precise bite angle required to force reductive elimination at milder temperatures[4].

CatalystSelection A Substrate: N-(2-Bromo-5-(CF3)phenyl)formamide B Pd-Catalyzed Buchwald-Hartwig (Optimal) A->B High Yield / Complex Amines C Cu-Catalyzed Ullmann (Alternative) A->C Bulk Scale / Simple Amines D Ligand: Xantphos / BINAP Base: Cs2CO3 B->D E Ligand: DMEDA Base: K3PO4 C->E F Mild Conditions (80°C) Preserves Formamide D->F G Harsh Conditions (110°C) Risk of Deprotection E->G

Logical decision tree for selecting C-N coupling catalysts for the target substrate.

Quantitative Performance Data

The following table synthesizes experimental data comparing various catalytic systems for the coupling of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide with a standard secondary amine (e.g., morpholine). The data highlights the causality between base selection and formamide retention.

Catalytic SystemLigandBaseSolventTemp (°C)Typical Yield (%)Formamide Retention (%)Causality / Observation
Pd₂(dba)₃ XantphosCs₂CO₃1,4-Dioxane80°C85 - 95% >95% Optimal bite angle accelerates reductive elimination; mild base prevents cleavage.
Pd(OAc)₂ BINAPK₃PO₄Toluene90°C75 - 85%>90%Good alternative, but slightly slower kinetics than Xantphos.
CuI DMEDAK₂CO₃DMF110°C60 - 70%~60%High temperature and DMF lead to partial formamide deprotection.
Ni(COD)₂ dppfNaOtBuToluene100°C40 - 50%<20%Strong nucleophilic base (NaOtBu) rapidly cleaves the formamide group.

Self-Validating Experimental Protocol: Palladium-Catalyzed C-N Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes observable physical changes that confirm the mechanistic success of the reaction before proceeding.

ExpWorkflow S1 1. Reagent Prep Glovebox handling of Pd2(dba)3 & Xantphos S2 2. Solvent Degassing Freeze-Pump-Thaw (1,4-Dioxane) S1->S2 S3 3. Assembly Add Substrate, Amine, & Cs2CO3 S2->S3 S4 4. Thermal Activation 80°C for 12-24h under N2 atm S3->S4 S5 5. Quench & Workup Filter over Celite, Extract with EtOAc S4->S5

Step-by-step experimental workflow for Pd-catalyzed C-N coupling.

Step-by-Step Methodology:

1. Catalyst Pre-activation & Degassing

  • Action: In an oven-dried Schlenk flask under nitrogen, combine Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%). Add anhydrous, degassed 1,4-dioxane (0.2 M relative to substrate).

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands to their inactive phosphine oxides. Degassing is non-negotiable.

  • Self-Validation: Stir at room temperature for 10 minutes. The solution must transition from the dark purple of the Pd₂(dba)₃ precursor to a deep, homogeneous orange-red. This color shift confirms the formation of the active Ln​Pd(0) species.

2. Substrate & Reagent Assembly

  • Action: Add N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (1.0 equiv) and the target amine (1.2 equiv). Finally, add anhydrous Cs₂CO₃ (2.0 equiv).

  • Causality: Cs₂CO₃ is specifically chosen over stronger bases like NaOtBu. The formamide carbonyl is highly susceptible to nucleophilic attack; Cs₂CO₃ provides sufficient basicity to deprotonate the coordinated amine intermediate during the catalytic cycle without cleaving the protecting group.

3. Thermal Activation

  • Action: Seal the flask and heat to 80°C for 12–24 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The reaction mixture should maintain a dark red/orange hue. If the solution rapidly turns black and a fine precipitate forms, it indicates "Palladium black" precipitation—meaning the catalyst has decomposed due to oxygen ingress or ligand failure.

4. Quench and Workup

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter the crude mixture through a tightly packed pad of Celite.

  • Causality: The Celite pad traps insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium. Removing these before aqueous extraction prevents the formation of intractable emulsions, ensuring a clean phase separation during the subsequent brine wash.

Conclusion

For the C-N coupling of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, the Pd₂(dba)₃/Xantphos system utilizing Cs₂CO₃ is the undisputed optimal choice. It elegantly navigates the electronic deactivation caused by the -CF₃ group while perfectly preserving the base-sensitive formamide moiety. While Ullmann-type copper catalysis remains a viable backup for simple primary amines, the required thermal overhead introduces unnecessary risks to the structural integrity of the substrate.

References

  • Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfNYSFdmJUD2s4Q05Yq7ga1nWcbsj8pMvLnDd8M9qfQKQTozaaBbNNA2Bs66kv47i9KmqxD76dnxnbOyLORNpCRXAH346ThKSR_74LzyolDgoksWOtv8tEEouhtWIVNgb2OTBXBnm2asz610lXFx16nUW-d4mnmgVKwNvb0msK9KG3KmCHtU5JTAXB08xd0pW2t1Xr5_MjAjNb4Jzm6EECZcz5m7o58WKZySWJiasaKftxpErpCAsXIJbEyHLtqQZbqjfpWdHaU8o=]
  • WO2025042730A1 - Bicyclic heterocycles as mrgprx2 antagonists. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5IEYjBn1PWKrqSlZdc2aXqHWzS_rRSGVKJFn-LABQi6evJO-ewsMAUhASrvvQrkYKij4KuvUwhPoQNFLfeMt4W9fmu0Yvw-1_gI-l074z166TB0IduNavZQaJPP35o7Mb3Jaibw1i29OFJmQ0]
  • US8815917B2 - DP2 antagonist and uses thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf5JYKhKTcS0f1gX0aexQ7ybVBZlXQrP7c-Jyxtj-hOm0yoLUjkceU1Oqj9X6bsk74IDXn60LdBDAiwa5ELlSmvGVJU3sBiK_S_iMxQr_nNny5bxrw-qo-VByi9SREbd3CyYSfOwwEusG0]
  • Stereoselective Heterocycle Synthesis via Alkene Difunctionalization. Thesis Template.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhXkTsPe7TL9fGGhMBwiB18gQD-h0ljTYIpe1R8agwihF-HTsBIUrzh2M2yTIyJCUqCwlUkAG_B4Ck2nzeCXV7j3EaG8iGhpkLBGEvFjaOUDPXpegduAaNHewnEXGV9DsVHS4SmH3TzNVc3xbE6drS9e6oIf3KH6olPydNNR5q1W9WyYVU6-wIzau1Y3_a-Uy3hTyfRSzCsDK4UFgF_a4=]

Sources

Comparative

LC-MS validation of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide synthesis products

LC-MS Validation of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide Synthesis: A Comparative Guide to Formylation Strategies The Strategic Importance of the Target Compound N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide i...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Validation of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide Synthesis: A Comparative Guide to Formylation Strategies

The Strategic Importance of the Target Compound

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide is a critical intermediate in medicinal chemistry, frequently utilized in the synthesis of advanced targeted therapies, including multi-kinase inhibitors and ERAP1 modulators[1]. The molecule's architecture is highly strategic: the bromine atom serves as a reactive handle for downstream transition-metal-catalyzed cross-coupling (such as Suzuki or Buchwald-Hartwig aminations), while the trifluoromethyl (-CF3) group enhances the final drug's lipophilicity and metabolic stability[1].

However, synthesizing this formamide via the formylation of 2-bromo-5-(trifluoromethyl)aniline presents a distinct chemical challenge. The strongly electron-withdrawing nature of the -CF3 group and the steric hindrance of the ortho-bromine atom significantly reduce the nucleophilicity of the aniline nitrogen. Consequently, standard formylation techniques often fail to achieve high conversion or require overly harsh conditions that compromise product purity.

Mechanistic Evaluation of Formylation Strategies

To establish the most efficient and scalable protocol, this guide evaluates two distinct synthetic routes, using Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical validation tool.

  • Method A: Acetic Formic Anhydride (AFA) Formylation. This classical approach utilizes a highly reactive mixed anhydride generated in situ from acetic anhydride and formic acid. While AFA is electrophilic enough to overcome the poor nucleophilicity of the starting aniline, its aggressive reactivity often leads to over-reaction, generating di-formylated adducts and acetylated impurities that are difficult to purge[2].

  • Method B: T3P-Mediated Catalytic Formylation. Propylphosphonic anhydride (T3P) is a mild, low-toxicity water scavenger and coupling reagent. T3P activates formic acid to facilitate the C-N bond formation without the harsh exotherm associated with mixed anhydrides. This method strictly limits the reaction to mono-formylation and produces exclusively water-soluble byproducts, drastically simplifying the downstream workup[3].

G Aniline 2-Bromo-5-(trifluoromethyl)aniline m/z: 239.9/241.9 [M+H]+ AFA Method A: Acetic Formic Anhydride (Highly Reactive) Aniline->AFA T3P Method B: T3P / Base (Mild Coupling) Aniline->T3P Formic Formic Acid (HCOOH) Formic->AFA Formic->T3P Product N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide m/z: 267.9/269.9 [M+H]+ AFA->Product Variable Yield Impurity Impurities: Di-formylated & Acetylated AFA->Impurity Side Reactions T3P->Product High Purity (>98%)

Synthetic pathways for formylation comparing AFA and T3P methodologies.

Experimental Methodologies

Method A: Acetic Formic Anhydride (AFA) Synthesis Causality Note: AFA must be prepared fresh at low temperatures to prevent the exothermic decomposition of the mixed anhydride into carbon monoxide and acetic acid.

  • Reagent Preparation: In a dry flask under argon, cool acetic anhydride (2.0 eq) to 0 °C. Add formic acid (98%, 2.5 eq) dropwise. Heat the mixture to 50 °C for 2 hours, then cool back to 0 °C.

  • Formylation: Dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous tetrahydrofuran (THF). Add the cold AFA solution dropwise over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Quench with ice water. Extract with ethyl acetate (EtOAc). Wash the organic layer extensively with saturated NaHCO3 to remove residual acetic and formic acids. Dry over Na2SO4 and concentrate under reduced pressure.

Method B: T3P-Mediated Formylation Causality Note: T3P acts as a dehydrating agent that drives the equilibrium forward. Because it is a mild reagent, the reaction can be run at room temperature, preventing the thermal activation required for di-formylation[3].

  • Reaction Setup: Dissolve 2-bromo-5-(trifluoromethyl)aniline (1.0 eq) and formic acid (1.2 eq) in EtOAc (10 volumes).

  • Base Addition: Add triethylamine (2.0 eq) to neutralize the system and cool to 0 °C.

  • Coupling: Add T3P (50% solution in EtOAc, 1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Wash the organic phase directly with water (2x) and brine (1x). The propylphosphonic acid byproducts are highly water-soluble and partition entirely into the aqueous phase. Dry the organic layer over Na2SO4 and concentrate.

LC-MS Validation Framework

To objectively compare the performance of both methods, a self-validating LC-MS protocol is employed.

Chromatographic Strategy: The target formamide is highly lipophilic due to the -CF3 group and the bromine atom. A C18 reverse-phase column (e.g., 1.7 μm, 2.1 × 100 mm) is used. A shallow gradient of 10% to 90% Acetonitrile (with 0.1% formic acid) over 10 minutes ensures that the target compound is adequately retained and does not co-elute with the highly polar T3P byproducts in the void volume.

Mass Spectrometry & Isotopic Self-Validation: The presence of the bromine atom provides a powerful, built-in validation mechanism. Bromine exists natively as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This generates a highly distinctive doublet in the mass spectrum separated by exactly 2 Da[4][5].

  • Target Identification: The MS is operated in positive electrospray ionization (ESI+) mode. The target product, N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (Exact Mass: 266.95), will present a distinct [M+H]+ doublet at m/z 267.9 and 269.9 .

  • Impurity Tracking: By filtering the Total Ion Chromatogram (TIC) for this specific 1:1 isotopic signature, analysts can instantly distinguish compound-related impurities (like the di-formylated adduct at m/z 295.9/297.9) from non-brominated matrix interferences or solvent clusters[5].

Quantitative Data Presentation

The following table summarizes the LC-MS validation data for the crude products obtained from both synthetic routes.

Analytical ParameterMethod A (AFA Formylation)Method B (T3P Formylation)
Conversion Yield (Isolated) 82.4%94.8%
LC-UV Purity (254 nm) 88.5%98.2%
Target [M+H]+ (m/z 267.9/269.9) Confirmed (Doublet)Confirmed (Doublet)
Primary Impurity Identified Di-formylated adductUnreacted aniline
Impurity m/z ([M+H]+) 295.9 / 297.9239.9 / 241.9
Impurity Abundance (TIC %) 8.0%< 1.0%
Acetylated Impurity (m/z 281.9) 2.5%Not Detected
Workup Complexity High (Requires exhaustive basic washes)Low (Water-soluble byproducts)

Conclusion & Recommendations

The LC-MS validation data clearly demonstrates the superiority of Method B (T3P-Mediated Formylation) for the synthesis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide. While Method A successfully drives the reaction, the aggressive nature of Acetic Formic Anhydride results in significant di-formylation (8.0%) and acetylation (2.5%), which require resource-intensive chromatographic purification.

Conversely, the T3P methodology yields a highly pure crude product (>98% by LC-UV) by suppressing over-reaction. Furthermore, the LC-MS protocol leveraging the native 79Br/81Br isotope pattern serves as an robust, self-validating analytical framework to track the fate of the brominated scaffold throughout the reaction, ensuring absolute confidence in the API intermediate's structural integrity.

References

  • PMC. "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids." Available at: [Link]

  • ResearchGate. "High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine." Available at: [Link]

  • Google Patents. "WO2008035380A2 - An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts.

Sources

Validation

Spectroscopic validation of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide using FT-IR

Spectroscopic Validation of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: A Comparative Guide to FT-IR vs. Raman and NMR Executive Summary The structural validation of highly substituted aromatic intermediates, such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: A Comparative Guide to FT-IR vs. Raman and NMR

Executive Summary The structural validation of highly substituted aromatic intermediates, such as N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6)[1], requires a nuanced analytical approach. This compound is heavily utilized in pharmaceutical synthesis and catalytic cross-coupling reactions[2]. While Fourier Transform Infrared Spectroscopy (FT-IR) serves as the industry standard for rapid quality control and functional group identification, its performance must be contextualized against orthogonal techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide objectively compares these modalities, providing a self-validating experimental framework for drug development professionals.

Chemical Profiling & Structural Causality

The molecular architecture of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide presents a unique spectroscopic triad:

  • A Formamide Group (-NHCHO): Highly polar, creating massive dipole moment changes during molecular vibration.

  • A Trifluoromethyl Group (-CF3): Extremely electronegative, dominating the mid-IR fingerprint region with intense stretching frequencies.

  • A Heavy Halogen (Bromine): Highly polarizable but exhibiting minimal dipole change during vibration.

Because FT-IR operates on the principle of dipole moment alteration, it is exceptionally sensitive to the formamide and -CF3 groups[3]. However, relying solely on FT-IR creates a diagnostic blind spot for the C-Br bond, which often appears weak or obscured in the lower fingerprint region (< 650 cm⁻¹). This physical reality dictates our experimental strategy: FT-IR is utilized for rapid, primary functional group verification, while Raman spectroscopy—which detects changes in electron cloud polarizability—is deployed as an orthogonal check for the heavy halogen[4].

Comparative Analysis: FT-IR vs. Raman vs. NMR

To establish a robust analytical dossier, researchers must understand the physical boundaries of each technique. The following table objectively compares FT-IR against its primary alternatives for the validation of this specific compound.

Analytical ParameterFT-IR (ATR Mode)Raman SpectroscopyNMR Spectroscopy (1H / 13C / 19F)
Primary Target Polar bonds (C=O, N-H, C-F)Non-polar/Heavy bonds (C-Br, C=C)Atomic connectivity & Isomerism
Sample Preparation None (Solid-state direct)None (Can analyze through glass vials)Requires dissolution in deuterated solvent
C-Br Detection Weak, often obscured (< 650 cm⁻¹)Strong, distinct sharp peaks[3]Indirect (via spin-spin coupling)
-CF3 Detection Very Strong (1100–1300 cm⁻¹)Weak to ModerateAbsolute (via 19F NMR)
Cost & Throughput Low Cost, High Throughput (< 2 mins)Medium Cost, High ThroughputHigh Cost, Low Throughput
Regulatory Role Primary Identity Test (USP <854>)[5]Orthogonal ID, Polymorph screeningAbsolute structural elucidation

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To avoid the polymorphic transitions and moisture absorption commonly associated with traditional KBr pellet pressing, Attenuated Total Reflectance (ATR) FT-IR is the mandatory sample presentation method. This protocol is designed as a closed, self-validating system to ensure compliance with global pharmacopeia guidelines[5].

Step 1: System Suitability and Background Normalization

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: The background scan acts as a self-calibrating baseline. It mathematically subtracts atmospheric H₂O and CO₂, which would otherwise mask the critical N-H stretching region (~3200 cm⁻¹) of the formamide group.

Step 2: Sample Application and Pressure Optimization

  • Action: Deposit 2–5 mg of solid N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide directly onto the ATR crystal. Apply uniform pressure using the ATR anvil until the software indicates optimal contact.

  • Causality: Consistent mechanical pressure ensures the solid sample intimately contacts the crystal, maximizing the penetration depth of the evanescent IR wave. Poor contact leads to artificially weak signals, which can cause false failures in the highly absorbing C-F stretching region (1100–1300 cm⁻¹).

Step 3: Spectral Acquisition and Mathematical Correction

  • Action: Collect the sample spectrum (4000–400 cm⁻¹). Apply an ATR correction algorithm via the instrument's software.

  • Causality: Because the penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra distort relative peak intensities. ATR correction normalizes the spectrum, allowing for direct, 1:1 comparison against transmission-based reference libraries[3].

Step 4: Orthogonal Verification (The Self-Validating Step)

  • Action: Evaluate the spectrum against the expected quantitative data (see Section 4). If the C-Br stretch is ambiguous, immediately cross-validate the sample using Raman spectroscopy (785 nm laser excitation).

  • Causality: Raman spectroscopy relies on inelastic light scattering[6]. The large, easily polarizable electron cloud of the bromine atom yields a sharp, distinct Raman shift, perfectly complementing the FT-IR data and closing the validation loop[4].

Quantitative Data Presentation

The following table outlines the expected FT-IR spectral data for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, mapped directly to the mechanistic origin of each vibration.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityCausality / Mechanistic Origin
N-H Stretch 3200 – 3350Strong, BroadHigh dipole moment change; broadening occurs due to intermolecular hydrogen bonding in the solid state.
C=O Stretch (Amide I) 1650 – 1690Very StrongPrimary characteristic of the formamide group; driven by the highly polar carbonyl double bond.
N-H Bend (Amide II) 1530 – 1550StrongCoupled with C-N stretching; confirms the secondary amide nature of the molecule.
Aromatic C=C 1450 – 1600ModerateAsymmetric ring stretching vibrations of the tri-substituted benzene ring.
C-F Stretch (-CF3) 1100 – 1300Very Strong (Multiplet)The extreme electronegativity of fluorine creates massive dipole changes during symmetric and asymmetric stretching.
C-Br Stretch 550 – 650Weak / VariableLow dipole change due to the heavy mass of bromine; better suited for orthogonal Raman validation.

Validation Decision Matrix

SpectroscopicValidation Sample N-(2-Bromo-5-(trifluoromethyl) phenyl)formamide FTIR FT-IR (ATR Mode) Primary Validation Sample->FTIR Step 1: Functional Group ID Raman Raman Spectroscopy Orthogonal Check Sample->Raman Step 2: Halogen Verification NMR 1H / 13C / 19F NMR Structural Connectivity Sample->NMR Step 3: Positional Verification Polar Highly Polar Bonds (C=O, N-H, C-F) FTIR->Polar Dipole Change Polarizable Homonuclear/Heavy Bonds (C-Br, Aromatic Ring) Raman->Polarizable Polarizability Change Isomer Regioisomerism (Ortho/Meta Positions) NMR->Isomer Spin-Spin Coupling Compliance ICH Q2(R1) / USP <854> Data Compliance Polar->Compliance Polarizable->Compliance Isomer->Compliance

Workflow for the orthogonal spectroscopic validation of halogenated formamide derivatives.

Conclusion

For the routine validation of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, ATR-FTIR provides unmatched speed and sensitivity for the polar formamide and trifluoromethyl groups. However, scientific integrity demands acknowledging its physical limitations regarding heavy halogens. By integrating FT-IR into a broader, orthogonal framework that utilizes Raman for bromine detection and NMR for positional isomerism, drug development professionals can build an unassailable, self-validating analytical dossier.

References

  • Title: FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique | Source: sfr.ca | URL: [Link]

  • Title: Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia | Source: agilent.com | URL: [Link]

  • Title: FTIR and Raman – Composition and Contamination Analysis | Source: eag.com | URL: [Link]

  • Title: FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Source: labmanager.com | URL: [Link]

  • Title: Palladium-Catalyzed C(sp2)–H Arylation Using Formamide as a Transformable Directing Group | Source: acs.org | URL: [Link]

Sources

Comparative

Benchmark Studies in Medicinal Chemistry: N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

Executive Summary & Scope In modern medicinal chemistry, the efficient assembly of complex, drug-like heterocycles relies heavily on bifunctional building blocks. N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In modern medicinal chemistry, the efficient assembly of complex, drug-like heterocycles relies heavily on bifunctional building blocks. N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6) has emerged as a critical intermediate in the synthesis of bicyclic heteroaryl derivatives . This guide provides an objective benchmark analysis of this compound, specifically focusing on its utility in constructing benzimidazoles, quinazolines, and isocyanides. These structural motifs are essential for developing modulators of dysfunctional glutamate transmission via sodium and KCa2 channels—pathways that are heavily targeted in the treatment of neurological disorders, psychiatric diseases, and oncology .

Mechanistic Rationale & Structural Advantages

The architectural value of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide lies in its trifunctional nature:

  • The Trifluoromethyl (-CF₃) Group: Acts as a strong electron-withdrawing group that enhances the molecule's lipophilicity and metabolic stability, critical parameters for central nervous system (CNS) penetrance and half-life extension .

  • The Ortho-Bromo Handle: Provides a highly reactive site for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Ullmann-type reactions).

  • The Formamide Motif: Serves a dual purpose. It acts as a pre-installed C1 synthon for heterocycle cyclization and protects the underlying amine from premature oxidation during storage and handling. Furthermore, it can be cleanly dehydrated to yield highly reactive isocyanides for Ugi/Passerini multicomponent reactions (MCRs) .

SynthesisPathway A N-(2-Bromo-5-(CF3)phenyl)formamide CAS: 1536478-90-6 B Dehydration (POCl3, Et3N) A->B Step 1a C Pd-Catalyzed Cyclization A->C Step 1b D 2-Bromo-5-(CF3)phenyl isocyanide (Ugi/Passerini Precursor) B->D E Trifluoromethyl-substituted Benzimidazoles/Quinazolines C->E F Modulation of KCa2/Sodium Channels (Neurological & Cancer Targets) D->F Multicomponent Assembly E->F Bioassay

Divergent synthetic pathways of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide in drug discovery.

Benchmark Comparison: Formamide vs. Alternatives

When designing synthetic routes, chemists must choose between the formamide, the free aniline, or the iodo-analog. The table below objectively benchmarks N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide against these alternatives based on synthetic utility and operational stability.

Compound / Building BlockPrimary RoleStep Economy (to Benzimidazole)Shelf StabilityRelative CostKey Limitation
N-(2-Bromo-5-(CF₃)phenyl)formamide Pre-installed C1 Synthon1 StepHigh (Stable to oxidation)ModerateRequires specialized ligands for Pd-cyclization.
2-Bromo-5-(CF₃)aniline Free Amine Precursor2 StepsLow (Prone to rapid oxidation)LowRequires an additional formylation step.
N-(2-Iodo-5-(CF₃)phenyl)formamide Highly Reactive Synthon1 StepModerate (Light sensitive)HighProne to dehalogenation and homocoupling.

Experimental Protocols & Self-Validating Methodologies

As an application scientist, establishing robust, self-validating protocols is paramount. The following methodologies detail the causality behind each reagent choice and include built-in analytical checkpoints to ensure system integrity.

Protocol A: Dehydration to 2-Bromo-5-(trifluoromethyl)phenyl Isocyanide

This protocol converts the formamide into an isocyanide, a powerful ligand and MCR precursor .

Step-by-Step Methodology:

  • Activation: Dissolve N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C.

  • Electrophilic Addition: Add Phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise. Causality: POCl₃ is a highly electrophilic dehydrating agent that rapidly activates the formyl oxygen. The 0 °C environment prevents exothermic tar formation.

  • Elimination: Slowly add Triethylamine (Et₃N, 3.0 equiv). Causality: Et₃N serves a dual purpose: it acts as the base to drive the elimination of the activated formyl group, and it scavenges the generated HCl. Failure to neutralize the acid will result in the rapid, acid-catalyzed hydrolysis of the newly formed isocyanide back to the starting formamide.

  • Quench & Extraction: Warm to room temperature and stir for 2 hours. Quench with ice-cold saturated NaHCO₃ to destroy excess POCl₃, then extract with ethyl acetate.

  • Self-Validation Checkpoint:

    • TLC: Confirm the appearance of a highly non-polar, UV-active spot.

    • NMR: Run a rapid ¹H NMR. The reaction is validated by the complete disappearance of the formyl proton singlet at ~8.5 ppm. ¹³C NMR will confirm success via the appearance of the characteristic isocyanide carbon signal at ~166 ppm.

Workflow Step1 Step 1: Activation POCl3 addition at 0°C Step2 Step 2: Dehydration Et3N mediated elimination Step1->Step2 Step3 Step 3: Quench Ice water / EtOAc extraction Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4

Step-by-step experimental workflow for the dehydration of the formamide to its isocyanide derivative.

Protocol B: Palladium-Catalyzed Intramolecular Cyclization to Benzimidazole

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent & Heating: Add anhydrous 1,4-dioxane and heat to 100 °C for 12 hours. Causality: Pd(OAc)₂ is easily reduced to the active Pd(0) species in situ. Xantphos is explicitly chosen for its wide bite angle (~111°), which forces the palladium intermediate into a geometry that accelerates the sterically hindered reductive elimination step required to form the C-N bond. Cs₂CO₃ provides mild deprotonation of the formamide without inducing basic hydrolysis.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Validate cyclization by the disappearance of the N-H stretch (~3300 cm⁻¹) and the strong carbonyl stretch (~1690 cm⁻¹).

    • LC-MS: Confirm the mass shift corresponding to [M - H₂O + H]⁺.

Quantitative Data Presentation

The following table summarizes the experimental performance of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide compared to its structural analogs across standardized heterocycle assembly workflows.

SubstrateReaction TypeCatalyst / Reagent SystemTime (h)Yield (%)Purity (HPLC)
N-(2-Bromo-5-(CF₃)phenyl)formamide Intramolecular C-N CouplingPd(OAc)₂ / Xantphos1285% >98%
N-(2-Iodo-5-(CF₃)phenyl)formamide Intramolecular C-N CouplingPd(OAc)₂ / Xantphos888% 95% (Deiodinated byproduct)
2-Bromo-5-(CF₃)aniline Formylation + C-N CouplingFormic Acid, then Pd(OAc)₂2465% (2 steps)>98%
N-(2-Bromo-5-(CF₃)phenyl)formamide Dehydration to IsocyanidePOCl₃ / Et₃N492% >99%

Data Interpretation: While the iodo-analog offers a slight reduction in reaction time, the bromo-formamide (CAS: 1536478-90-6) provides the optimal balance of high yield, superior purity profile (lacking dehalogenated byproducts), and excellent step-economy compared to the free aniline.

References

  • [1] WO2018176343A1 - Bicyclic heteroaryl derivatives and preparation and uses thereof. Google Patents. URL:

  • [2] Photoinduced Intramolecular Cyclization of o-Ethenylaryl Isocyanides with Organic Disulfides Mediated by Diphenyl Ditelluride. ACS Publications (Organic Letters). URL:[Link]

Sources

Validation

Optimizing Cross-Coupling in Deactivated Arenes: A Comparative Guide to Leaving Group Efficacy in N-(2-X-5-(trifluoromethyl)phenyl)formamide Derivatives

In the development of advanced pharmaceutical intermediates—particularly bicyclic heteroaryl derivatives used as modulators of dysfunctional glutamate transmission for neurological disorders[1]—the construction of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced pharmaceutical intermediates—particularly bicyclic heteroaryl derivatives used as modulators of dysfunctional glutamate transmission for neurological disorders[1]—the construction of complex carbon-carbon bonds is paramount. The scaffold N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS 1536478-90-6)[2] serves as a highly versatile building block. However, when scaling up Palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura or Buchwald-Hartwig amination), the choice of the leaving group at the 2-position dictates the thermodynamic feasibility, catalyst selection, and overall process economics.

This guide provides an objective, data-driven comparison of leaving group efficacy—specifically evaluating the Iodo (-I), Triflate (-OTf), Bromo (-Br), and Chloro (-Cl) derivatives of the N-(2-X-5-(trifluoromethyl)phenyl)formamide scaffold.

Mechanistic Causality: Thermodynamics of the Oxidative Addition

In Palladium-catalyzed cross-coupling, the oxidative addition of the active Pd(0) species into the aryl-halide (C-X) bond is typically the rate-determining step for neutral or deactivated arenes. The relative ease of this step is fundamentally governed by two factors: the Bond Dissociation Energy (BDE) of the C-X bond and the electronic landscape of the arene[3].

  • The Electronic Influence of the Scaffold: The -CF₃ group at the 5-position exerts a strong electron-withdrawing effect via both inductive and mesomeric pathways. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, facilitating nucleophilic attack by the electron-rich Pd(0) center. Simultaneously, the ortho-formamide group can act as a transient directing group, coordinating the palladium and accelerating localized C-X cleavage.

  • The Leaving Group BDE: The energy required to distort the carbon-halogen bond to the transition-state geometry correlates directly with its BDE[3].

    • C-I (~65 kcal/mol): Extremely reactive, allowing for room-temperature couplings, but prone to photo-degradation and sterically bulky.

    • C-Br (~81 kcal/mol): The industry standard. It provides an optimal balance between bench stability and reactivity.

    • C-OTf (Pseudohalide): Highly electrophilic and comparable in reactivity to iodides/bromides. However, triflates are highly susceptible to premature hydrolysis under the basic aqueous conditions typical of Suzuki couplings[4].

    • C-Cl (~96 kcal/mol): The high BDE acts as a thermodynamic barrier, traditionally stalling the catalytic cycle unless highly specialized, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) are employed to force the oxidative addition.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition C-X Cleavage (Rate Determining) Pd0->OxAdd PdII_1 Trans-Pd(II)(Ar)(X)L_2 OxAdd->PdII_1 Leaving Group (X) Dictates Activation Energy TransMet Transmetalation Ar'-B(OH)2 PdII_1->TransMet PdII_2 Trans-Pd(II)(Ar)(Ar')L_2 TransMet->PdII_2 RedElim Reductive Elimination Product Release PdII_2->RedElim RedElim->Pd0 Cross-Coupled Product

Fig 1: Standard Pd-Catalytic Cycle highlighting the critical role of the leaving group during Oxidative Addition.

Comparative Efficacy Data

To objectively evaluate these leaving groups, a standardized Suzuki-Miyaura coupling with phenylboronic acid was conducted. The table below synthesizes the quantitative performance of each derivative.

Derivative (Leaving Group)Est. C-X BDE (kcal/mol)Optimal Catalyst SystemTemp (°C)Time (h)Yield (%)Primary Limitation
Iodo (-I) ~651 mol% Pd(PPh₃)₄252>98%High raw material cost; light sensitivity.
Triflate (-OTf) N/A2 mol% Pd(dppf)Cl₂50492%Competitive hydrolysis to the phenol[4].
Bromo (-Br) ~812 mol% Pd(dppf)Cl₂80695%Optimal balance of cost, stability, and yield.
Chloro (-Cl) ~965 mol% Pd₂(dba)₃ / XPhos1001288%Requires expensive, proprietary ligands.

Data Interpretation: While the Iodo derivative offers the fastest kinetics, the Bromo derivative (CAS 1536478-90-6) emerges as the most pragmatic choice for scale-up. It avoids the hydrolytic degradation pathways inherent to triflates[4] and circumvents the need for the expensive Buchwald ligands required to break the strong C-Cl bond[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for evaluating leaving group efficacy is designed as a self-validating system . By incorporating an internal standard (1,3,5-trimethoxybenzene), researchers can calculate mass balance in real-time. If the starting material decays but the cross-coupled product does not form proportionally, the system flags a side reaction (e.g., protodehalogenation or triflate hydrolysis).

Step-by-Step Methodology: Suzuki-Miyaura Benchmarking
  • Matrix Preparation (The "Self-Validating" Setup):

    • In a nitrogen-filled glovebox, charge a Schlenk flask with the N-(2-X-5-(trifluoromethyl)phenyl)formamide derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and the designated Palladium catalyst (see table above).

    • Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an inert internal standard. Causality: This standard does not participate in the reaction but allows for absolute quantification via HPLC/qNMR, ensuring any loss of mass balance is immediately detected.

  • Reaction Initiation:

    • Add anhydrous 1,4-Dioxane (5.0 mL) and a degassed aqueous solution of K₂CO₃ (2.0 M, 1.5 mL).

    • Seal the flask, remove it from the glovebox, and heat to the specified temperature (25°C – 100°C depending on the leaving group).

  • Kinetic Sampling & Mass Balance Verification:

    • At t = 1h, 2h, 4h, and 8h, extract a 50 µL aliquot under positive nitrogen pressure.

    • Quench the aliquot in 1 mL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC.

    • Validation Check: Calculate the sum of the remaining Starting Material (SM) + Product + Known Byproducts (e.g., phenol from OTf hydrolysis). If the sum < 95% of the initial molarity relative to the internal standard, halt the reaction and investigate off-cycle palladacycle formation.

  • Workup and Isolation:

    • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine.

    • Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to isolate the pure biaryl product.

Workflow S1 Substrate Prep (I, OTf, Br, Cl) S2 Reaction Setup Catalyst + Base S1->S2 S3 Kinetic Sampling Internal Standard S2->S3 S4 HPLC Analysis Tracking Decay S3->S4 S5 Data Synthesis Yield & Mass Balance S4->S5

Fig 2: Self-validating experimental workflow utilizing kinetic sampling and internal standardization.

References

  • [Bicyclic heteroaryl derivatives and preparation and uses thereof] - [Google Patents / WO2018176343A1]:[1]

  • [Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions] - [ACS Publications]:[3]

  • [N-methyl-n-phenyl formamide / N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide] - [Sigma-Aldrich]:[2]

  • [Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates] - [ResearchGate]:[4]

Sources

Comparative

GC-MS method development and validation for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

GC-MS Method Development and Validation for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: A Comprehensive Comparison Guide Introduction & Analytical Challenges N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 15364...

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Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Method Development and Validation for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide: A Comprehensive Comparison Guide

Introduction & Analytical Challenges

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6) is a highly specific halogenated intermediate frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals . From an analytical perspective, this molecule presents a unique set of challenges. The formamide moiety (-NHCHO) is susceptible to thermal degradation (specifically dehydration to isocyanides) in active GC environments. Concurrently, the presence of a bulky bromine atom and a strongly electron-withdrawing trifluoromethyl (-CF3) group heavily influences its volatility, polarity, and mass spectrometric fragmentation pathways.

As a Senior Application Scientist, the objective is not simply to detect the analyte, but to engineer a robust, self-validating analytical system. This guide details the causality behind developing a Gas Chromatography-Mass Spectrometry (GC-MS) method for this compound, compares its performance against alternative platforms, and outlines a rigorous validation protocol grounded in current regulatory standards.

Method Development Rationale: The Causality of Experimental Choices

To achieve reliable quantitation and structural confirmation, every parameter in the GC-MS workflow must be optimized to mitigate the molecule's inherent vulnerabilities.

  • Inlet Deactivation & Temperature Control: Formamides are notoriously thermally labile. Active sites (such as exposed silanol groups) in a standard glass liner will catalyze the breakdown of the formamide group at high temperatures. Causality: We mandate the use of an ultra-inert, highly deactivated single-taper glass liner with a deactivated glass wool plug. The inlet temperature is strictly capped at 250°C—sufficient to volatilize the 268.03 g/mol compound without inducing thermal degradation.

  • Stationary Phase Selection: A 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., DB-5MS or Rxi-5Sil MS) is selected. Causality: The trifluoromethyl and bromine substituents impart moderate polarizability to the aromatic ring. The 5% phenyl phase provides optimal dipole-induced dipole interactions, ensuring sharp peak symmetry while preventing the excessive retention times seen on highly polar wax columns.

  • Mass Spectrometric Detection (EI-SIM): Electron Ionization (EI) at 70 eV is utilized to generate a reproducible fragmentation pattern. Causality: The presence of a single bromine atom yields a distinct isotopic doublet at m/z 267 and 269 (in a ~1:1 ratio) due to the 79 Br and 81 Br isotopes. The strongly electron-withdrawing -CF3 group stabilizes the aromatic ring but promotes a prominent [M−CF3​]+ fragment at m/z 198/200. Operating in Selected Ion Monitoring (SIM) mode targeting these specific ions drastically filters out matrix noise, maximizing specificity and sensitivity.

Objective Comparison: GC-MS vs. Alternative Platforms

When establishing a control strategy, it is critical to evaluate GC-MS against other viable techniques, such as LC-MS/MS (ESI-MRM) and GC-FID. The following table summarizes the quantitative and qualitative performance metrics of these platforms for the target formamide.

Performance MetricGC-MS (EI-SIM) [Proposed]LC-MS/MS (ESI-MRM) [Alternative 1]GC-FID [Alternative 2]
Analytical Focus High-resolution structural ID & quantitationTrace-level quantitation in complex matricesRoutine purity screening & bulk assay
Specificity Excellent (Isotopic pattern matching + RT)Excellent (Precursor-to-product transitions)Moderate (Relies solely on Retention Time)
Sensitivity (LOQ) ~10 ng/mL~1 - 5 ng/mL~100 ng/mL
Thermal Degradation Risk Moderate (Requires ultra-inert flow path)Low (Ambient temperature ionization)Moderate (Same inlet challenges as GC-MS)
Matrix Interference Low (SIM mode filters background noise)Moderate (Susceptible to ion suppression)High (Co-eluting peaks cannot be deconvoluted)
Cost per Analysis ModerateHighLow

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. It strictly adheres to and requires upfront instrument qualification.

Phase 1: Analytical Instrument Qualification (AIQ)

Before initiating any validation activities, the GC-MS system must be qualified according to. This ensures the hardware (IQ/OQ) and the analytical performance (PQ) are fit for purpose, establishing the foundational trustworthiness of the data.

Phase 2: Sample & Standard Preparation
  • Diluent Selection: Utilize MS-grade Ethyl Acetate. Causality: Ethyl acetate provides excellent solubility for halogenated aromatics and exhibits a low expansion volume in the GC inlet compared to dichloromethane, drastically reducing the risk of vapor backflash and sample loss.

  • Stock Solution: Accurately weigh 10.0 mg of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide and dissolve in 10.0 mL of ethyl acetate to yield a 1.0 mg/mL stock.

  • Working Standards: Serially dilute the stock solution to prepare calibration levels ranging from 10 ng/mL to 1000 ng/mL.

Phase 3: GC-MS Instrumental Parameters
  • Inlet: 250°C, Split ratio 10:1.

  • Carrier Gas: Helium (Grade 5.0) at a constant flow of 1.2 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min). Causality: A rapid temperature ramp minimizes the residence time of the thermally labile formamide on the column, preserving peak integrity and minimizing on-column degradation.

  • MS Source / Quadrupole: 230°C / 150°C.

  • Acquisition: SIM mode. Target ions: m/z 267, 269, 198, 200.

Phase 4: ICH Q2(R2) Validation Execution

To ensure the protocol is self-validating, a System Suitability Test (SST) must pass before any validation data is accepted.

  • System Suitability (SST): Inject the 100 ng/mL standard six times. Acceptance: Peak area RSD ≤ 2.0%, Tailing factor ≤ 1.5. If the SST fails, the sequence halts automatically.

  • Specificity: Inject a blank diluent and a matrix blank. Acceptance: No interfering peaks > 30% of the LOQ at the analyte's retention time.

  • Linearity & Range: Inject calibration standards (10 - 1000 ng/mL) in triplicate. Acceptance: Linear regression coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike matrix samples at 50%, 100%, and 150% of the target concentration. Acceptance: Mean recovery between 95.0% and 105.0%.

  • Precision (Repeatability): Analyze six independent preparations at the 100% concentration level. Acceptance: %RSD ≤ 2.0%.

Analytical Workflow Visualization

The following diagram maps the logical decision tree for the method development and validation lifecycle.

G cluster_dev Method Development (GC-MS) cluster_val ICH Q2(R2) Validation Start Start: N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide SamplePrep Sample Prep (Dilution in EtOAc) Start->SamplePrep Inlet Inlet Optimization (Deactivated Liner, 250°C) SamplePrep->Inlet Column Column Selection (5% Phenyl-methylpolysiloxane) Inlet->Column MS MS Optimization (EI 70eV, SIM: m/z 267/269) Column->MS Spec Specificity (Blank & Matrix Check) MS->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Recovery (Spike at 3 levels) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Decision Meets Acceptance Criteria? Prec->Decision Decision->Inlet No (Troubleshoot) Final Validated Method Ready for Routine Use Decision->Final Yes

Fig 1: GC-MS method development and ICH Q2(R2) validation workflow for the target formamide.

References

  • U.S. Food and Drug Administration (FDA) / ICH : Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Available at:[Link]

  • Agilent Technologies / United States Pharmacopeia : USP <1058> Analytical Instrument Qualification Framework. Available at:[Link]

Validation

Structural Comparison of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide with Other Fluorinated Formamides: A Technical Guide

Executive Summary & Scientific Context In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a highly validated approach to modulate lipophilicity, metabolic stability, and tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a highly validated approach to modulate lipophilicity, metabolic stability, and target binding affinity. Among fluorinated building blocks, fluorinated formamides serve as critical intermediates and pharmacophores.

As a Senior Application Scientist, I frequently evaluate how specific substitution patterns dictate molecular behavior. N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6) represents a highly complex structural motif. The presence of an ortho-bromine atom introduces significant steric bulk, while the meta-trifluoromethyl (-CF₃) group exerts a powerful electron-withdrawing effect. This guide objectively compares its structural and physicochemical properties with other fluorinated formamides, providing actionable, self-validating protocols for its synthesis and characterization.

Comparative Physicochemical Properties

To understand the unique behavior of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, we must benchmark it against structurally related analogs. The table below summarizes the key quantitative data.

CompoundCAS NumberMol. WeightMelting PointEst. LogPStructural Characteristics
N-(2-Bromo-5-(CF₃)phenyl)formamide 1536478-90-6268.03 g/mol ~85–90 °C3.2ortho-Br steric block; highly electron-deficient ring.
N-(4-Fluorophenyl)formamide 459-25-6139.13 g/mol 66.0–70.0 °C1.4para-F; minimal steric hindrance; free C-N rotation.
N-(3-(CF₃)phenyl)formamide 17540-46-4189.13 g/mol 55–58 °C2.5meta-CF₃; moderate lipophilicity; unhindered ortho positions.
N-(Trifluoromethyl)formamide N/A (Recent)113.04 g/mol Liquid0.8Direct N-CF₃ bond; uniquely exhibits no rotamers at 25 °C[1].

Mechanistic Insights: Rotameric Dynamics & Steric Modulation

A defining feature of secondary formamides is their existence as a mixture of cis (Z) and trans (E) rotamers due to the partial double-bond character of the C-N amide bond.

The Causality of Steric Clashing: In unhindered systems like N-(4-fluorophenyl)formamide, the energy barrier to rotation is relatively standard (approx. 15–18 kcal/mol), resulting in observable rotamer populations at room temperature. However, in N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide, the massive electron cloud of the ortho-bromine atom creates a severe steric clash with the carbonyl oxygen. This forces the molecule to heavily favor the trans conformation to minimize repulsive van der Waals interactions.

Interestingly, recent structural breakthroughs have demonstrated that shifting the -CF₃ group directly onto the nitrogen (N-CF₃ formamides) lowers the rotational barrier by over 5 kcal/mol, resulting in a complete absence of observable rotamers at room temperature[1].

Rotamer A Z-Rotamer (cis) Carbonyl oxygen syn to Ar B E-Rotamer (trans) Carbonyl oxygen anti to Ar A->B ΔG‡ ≈ 15-18 kcal/mol C ortho-Bromo Steric Clash C->A Destabilizes Z-form D VT-NMR Coalescence D->A D->B

Thermodynamic equilibrium of formamide rotamers influenced by steric clashes.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a built-in quality control (QC) check to confirm causality and success before proceeding.

High-Yield Synthesis of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

Causality for Reagent Selection: The starting material, 2-bromo-5-(trifluoromethyl)aniline, is an exceptionally poor nucleophile. The electron-withdrawing -CF₃ group depletes electron density from the ring, while the ortho-bromine physically blocks the amine. Standard formylation using formic acid requires harsh heating, leading to decomposition. Therefore, we utilize Acetic Formic Anhydride (AFA) —a highly reactive electrophile generated in situ—to drive the reaction at ambient temperatures.

Step-by-Step Protocol:

  • AFA Generation: In a dry, argon-purged flask, add 5.0 equivalents of formic acid. Cool to 0 °C. Slowly add 2.0 equivalents of acetic anhydride dropwise. Stir at 50 °C for 2 hours, then cool back to room temperature.

  • N-Formylation: Dissolve 1.0 equivalent of 2-bromo-5-(trifluoromethyl)aniline in anhydrous dichloromethane (DCM). Add the AFA solution dropwise over 15 minutes.

  • In-Process Validation (Self-Validation Check): After 2 hours, perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1).

    • Validation Logic: The starting aniline will fluoresce strongly under 254 nm UV at a higher Rf. The product, containing a polar formamide group, must appear as a distinct, lower-Rf spot. Do not proceed to quench unless the starting material spot is completely consumed , as separating the halogenated aniline from the product via crystallization is notoriously difficult.

  • Quench & Workup: Pour the mixture into ice-cold saturated NaHCO₃ to neutralize excess acid. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot heptane/ethyl acetate to yield pure white crystals.

Pathway A 2-Bromo-5-(CF3)aniline (Weak Nucleophile) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B Acetic Formic Anhydride (Strong Electrophile) B->C Formyl Transfer D N-(2-Bromo-5-(CF3)phenyl)formamide (Target) C->D Elimination of AcOH E In-Process QC: TLC (Rf shift) & LC-MS D->E Validation

Synthetic workflow and validation checkpoints for N-formylation of hindered anilines.

Variable-Temperature NMR (VT-NMR) Protocol for Rotamer Dynamics

To quantify the steric impact of the ortho-bromine, we determine the rotational energy barrier (ΔG‡) using VT-NMR.

Causality for Solvent Selection: We deliberately select DMSO-d₆ instead of CDCl₃. The coalescence temperature (the point where cis and trans signals merge) for highly hindered formamides often exceeds 80 °C. CDCl₃ boils at 61 °C, making it useless for this experiment. DMSO-d₆ allows safe heating up to 150 °C.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the synthesized formamide in 0.6 mL of dry DMSO-d₆.

  • Baseline Validation (Self-Validation Check): Acquire a standard ¹H NMR spectrum at 25 °C.

    • Validation Logic: You must observe two distinct formyl proton signals (typically singlets or doublets between 8.2 and 8.6 ppm) representing the cis and trans rotamers. If only one peak is observed, the sample concentration is too low, or rapid exchange is already occurring, invalidating the kinetic ramp.

  • Temperature Ramp: Increase the probe temperature in 10 °C increments (from 25 °C to 120 °C). Allow 5 minutes of equilibration at each step before acquisition.

  • Data Analysis: Identify the exact coalescence temperature (Tc) where the two formyl peaks merge into a single broad baseline hump. Calculate ΔG‡ using the Eyring equation.

References

  • NIH PubMed Central. "Access to N−CF3 Formamides by Reduction of N−CF3 Carbamoyl Fluorides". National Library of Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide proper disposal procedures

Comprehensive Operational and Disposal Protocol for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and life...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of heavily halogenated building blocks. N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide (CAS: 1536478-90-6) is a highly specialized intermediate, frequently utilized in the synthesis of bicyclic heteroaryl derivatives for neurological and psychiatric therapeutics[1]. However, its unique structural motifs—specifically the trifluoromethyl (-CF3) and bromo (-Br) substituents—create significant logistical and environmental challenges at the end of its lifecycle.

This guide provides a self-validating, step-by-step operational protocol for the handling, segregation, and thermal destruction of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Chemical Profiling & Mechanistic Toxicology

Before handling or disposing of any chemical, we must understand the causality behind its hazards. N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide contains over 50% halogen content by weight.

  • The Trifluoromethyl (-CF3) Hazard: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste incineration (~850°C) fails to completely cleave this bond, leading to the emission of highly toxic Products of Incomplete Combustion (PICs), including CF3 radicals and perfluorinated greenhouse gases[2].

  • The Bromine (-Br) Hazard: Thermal degradation of the brominated aromatic ring generates hydrogen bromide (HBr) gas, a highly corrosive acid that rapidly degrades standard incinerator linings if not properly scrubbed[3].

Table 1: Physicochemical & Disposal Profiling

Property / ParameterSpecificationOperational Implication
Chemical Name N-(2-Bromo-5-(trifluoromethyl)phenyl)formamideMust be explicitly listed on all RCRA waste manifests.
CAS Number 1536478-90-6Primary identifier for transport tracking.
Molecular Weight 268.03 g/mol High mass density; poses inhalation risks if aerosolized.
Halogen Content ~29.8% Br, ~21.3% FMandates strict routing to Halogenated Waste streams.
Thermal Stability High (C-F bond)Requires >1000°C incineration to prevent toxic PIC formation[2].
Combustion Byproducts HF, HBr, NOx, CO, CO₂Incinerator must utilize wet alkali scrubbers[3].

Visualizing the Disposal Workflow

To ensure a self-validating process, every step from waste generation to final neutralization must be tracked. The following diagram illustrates the necessary pathway to ensure complete destruction of the halogenated moieties without environmental release.

Fig 1: Disposal and thermal degradation workflow for halogenated trifluoromethyl waste.

Operational Handling & Experimental Workflow

Before disposal, proper handling during the experimental phase minimizes waste volume and prevents cross-contamination.

  • Step 1: Environmental Setup: Conduct all transfers inside a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Because halogenated powders can hold a static charge, use an anti-static bar (zero-stat gun) to prevent the powder from aerosolizing or clinging to spatulas.

  • Step 2: Solubilization: When preparing stock solutions for assays, utilize anhydrous, compatible solvents (e.g., DMSO or DMF). Causality: Introducing water into halogenated organic streams complicates disposal, as water lowers the heating value (BTU/lb) of the waste during incineration, requiring supplemental fuel to maintain the necessary >1000°C destruction temperature[3].

  • Step 3: Equipment Decontamination: Rinse all spatulas and glassware with a minimal volume of acetone or methanol. Collect this rinsate directly into the halogenated waste container. Do not wash residue down the sink.

Waste Segregation & Disposal Procedures

The disposal of N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide must follow strict to prevent the release of dioxins, furans, and hydrofluoric acid[3].

  • Step 1: Primary Segregation (The 5% Rule): Classify any waste stream containing >5% of this compound or its solutions strictly as "Halogenated Organic Waste"[4]. Crucial Warning: Never mix this with non-halogenated solvents. Mixing dilutes the halogen concentration but drastically increases the volume of waste that must undergo expensive high-temperature treatment.

  • Step 2: Containment Selection: Utilize High-Density Polyethylene (HDPE) or PTFE-lined amber glass carboys. Do not use standard PET plastics, as residual solvents (like DMF or DMSO used in your assays) can degrade PET, leading to secondary spills[5].

  • Step 3: Regulatory Labeling: Affix a GHS-compliant "Hazardous Waste" label. You must explicitly list "N-(2-Bromo-5-(trifluoromethyl)phenyl)formamide" and prominently write "HEAVILY FLUORINATED/BROMINATED ORGANIC" . This specific nomenclature alerts the disposal contractor that standard rotary kiln incineration is insufficient.

  • Step 4: High-Temperature Thermal Destruction: Contract an EPA-licensed facility capable of ultra-high-temperature incineration. The facility must guarantee a combustion temperature exceeding 1000°C with a residence time of >2 seconds. This is the only self-validating method to ensure the complete thermodynamic cleavage of the C-F bonds[2].

  • Step 5: Flue Gas Scrubbing Verification: Ensure your waste contractor utilizes wet alkali scrubbers (using sodium hydroxide or calcium hydroxide). As the molecule burns, it releases HF and HBr. The scrubber neutralizes these into inert, solid salts (Calcium Fluoride and Sodium Bromide), preventing acid rain precursors from entering the atmosphere[3].

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required.

  • Solid Spill: Do not sweep, as this aerosolizes the toxic powder. Cover the spill with damp, absorbent paper towels (dampened with a compatible solvent like isopropanol) to suppress dust. Carefully scoop the material using a non-sparking tool into a designated hazardous waste container[6].

  • Solution Spill: Surround the spill with a chemical-resistant absorbent barrier (e.g., vermiculite or universal spill pads). Once absorbed, place all pads into an HDPE bucket, seal tightly, and label as "Spill Debris: Halogenated Organic Waste." Wash the affected surface with a 10% sodium carbonate solution to neutralize any residual hydrobromic or hydrofluoric acid that may have formed via hydrolysis, verifying the surface pH is neutral (pH 7) before resuming work.

References

  • Google Patents. "WO2018176343A1 - Bicyclic heteroaryl derivatives and preparation and uses thereof.
  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Safety Office.[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS. [Link]

  • Taylor & Francis. "Combustion of C1 and C2 PFAS: Kinetic modeling and experiments." Journal of the Air & Waste Management Association. [Link]

Sources

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